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Core Science & Biosynthesis

Foundational

Unraveling the Mechanism of Action of (14S,15R)-EET in Endothelial Cells: A Comprehensive Technical Guide

Executive Summary (14S,15R)-epoxyeicosatrienoic acid, commonly referred to as 14,15-EET, is a highly potent, biologically active lipid mediator synthesized from arachidonic acid via cytochrome P450 (CYP) epoxygenases. In...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(14S,15R)-epoxyeicosatrienoic acid, commonly referred to as 14,15-EET, is a highly potent, biologically active lipid mediator synthesized from arachidonic acid via cytochrome P450 (CYP) epoxygenases. In the vascular endothelium, 14,15-EET acts as a critical autocrine and paracrine signaling molecule. It functions as an endothelium-derived hyperpolarizing factor (EDHF) and plays a pivotal role in maintaining vascular homeostasis by promoting angiogenesis, inhibiting cellular senescence, and protecting against ischemic injury. This technical guide provides an in-depth mechanistic analysis of 14,15-EET signaling in endothelial cells, supported by validated experimental protocols and quantitative data.

Biosynthesis and Metabolic Regulation

The generation of 14,15-EET in endothelial cells is primarily catalyzed by the CYP2C and CYP2J families of epoxygenases. These enzymes convert arachidonic acid into four regioisomeric epoxyeicosatrienoic acids, with the (14S,15R) enantiomer exhibiting profound biological activity.

The signaling half-life of 14,15-EET is tightly regulated by soluble epoxide hydrolase (sEH), an enzyme that rapidly hydrolyzes the epoxide ring to form 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), a metabolite with significantly attenuated biological activity. Consequently, in both physiological studies and therapeutic development, the inhibition of sEH is a critical self-validating step to isolate the specific mechanistic effects of 14,15-EET from its degradation products.

Core Mechanisms of Action in Endothelial Cells

Angiogenesis via the Src/STAT-3/VEGF Axis

One of the most well-characterized functions of 14,15-EET is its ability to induce endothelial cell migration, proliferation, and tube formation. 14,15-EET acts as a potent pro-angiogenic lipid mediator by activating the Src kinase pathway. Upon activation, Src phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT-3), triggering its translocation from the cytoplasm to the nucleus. Inside the nucleus, STAT-3 binds directly to the promoter region of the Vascular Endothelial Growth Factor (VEGF) gene, driving its transcription (1)[1]. Neutralizing VEGF or employing dominant-negative STAT-3 mutants completely abolishes 14,15-EET-induced angiogenesis, confirming this axis as the primary mechanistic driver (2)[2].

Vasodilation and EDHF Function via TRPV1

14,15-EET is a classic EDHF. It hyperpolarizes vascular smooth muscle cells by activating large-conductance Ca2+-activated K+ (BKCa) channels (3)[3]. Furthermore, in the endothelium itself, 14,15-EET directly activates Transient Receptor Potential Vanilloid Type 1 (TRPV1) channels. This activation leads to a rapid influx of extracellular Ca2+, which subsequently stimulates endothelial nitric oxide synthase (eNOS) to produce NO, further amplifying the vasodilatory and angiogenic response (4)[4].

Anti-Senescence via mTORC2/Akt Signaling

Endothelial aging significantly impairs vascular function. 14,15-EET exerts potent anti-senescence effects by promoting the assembly of the mammalian target of rapamycin complex 2 (mTORC2). This complex phosphorylates Akt at the Ser473 residue. The activation of the mTORC2/Akt pathway downregulates the expression of the pro-apoptotic and pro-senescence protein p53, while simultaneously enhancing the nuclear translocation of telomerase reverse transcriptase, thereby preserving endothelial youth and function (5)[5].

Cytoprotection and Mitophagy via SIRT1/FOXO3a

Under conditions of ischemic stress, such as Oxygen-Glucose Deprivation and Reperfusion (OGD/R), 14,15-EET protects cerebral microvascular endothelial cells by modulating mitochondrial autophagy (mitophagy). This cytoprotective mechanism is strictly dependent on the SIRT1/FOXO3a signaling pathway and the translocator protein (TSPO), ensuring the clearance of damaged mitochondria and preventing cellular apoptosis (6)[6].

G EET (14S,15R)-EET Src Src Kinase EET->Src Activates mTORC2 mTORC2 EET->mTORC2 Promotes TRPV1 TRPV1 Channel EET->TRPV1 Activates STAT3 STAT-3 (Phosphorylated) Src->STAT3 Phosphorylates VEGF VEGF Expression STAT3->VEGF Transcribes Angiogenesis Angiogenesis VEGF->Angiogenesis Akt Akt (Ser473) mTORC2->Akt Phosphorylates p53 p53 Downregulation Akt->p53 Inhibits Senescence Inhibition of Senescence p53->Senescence Ca2 Ca2+ Influx TRPV1->Ca2 Mediates eNOS eNOS Activation Ca2->eNOS Stimulates NO NO Production eNOS->NO Catalyzes NO->Angiogenesis Enhances

Signaling network of (14S,15R)-EET in endothelial cells driving angiogenesis and survival.

Quantitative Data Summary

The following table synthesizes the quantitative outcomes of key molecular interventions used to validate the 14,15-EET signaling pathways in endothelial cells.

Molecular TargetPathway / FunctionModulator / InhibitorKey Quantitative Outcome
TRPV1 Ca2+ Influx / NO ProductionCapsazepine (TRPV1 antagonist)Abolishes 14,15-EET-induced intracellular Ca2+ elevation and NO production.
Src Kinase STAT-3 PhosphorylationPP2 (Src inhibitor)>80% reduction in 14,15-EET-induced VEGF mRNA expression.
STAT-3 VEGF TranscriptionDominant-negative STAT-3 AdenovirusCompletely blocks Matrigel plug angiogenesis and endothelial tube formation.
mTORC2 / Akt Senescence InhibitionRNAi against Rictor geneAbolishes Akt (Ser473) phosphorylation; reverses p53 downregulation in aged cells.
SIRT1 / FOXO3a Mitophagy / CytoprotectionSIRT1 siRNASignificantly reduces cell viability under OGD/R conditions despite 14,15-EET treatment.

Experimental Protocols & Validation Systems

To ensure scientific integrity, the experimental choices described below are designed as self-validating systems. The inclusion of specific inhibitors and dominant-negative constructs ensures that the observed phenotypes are causally linked to 14,15-EET signaling rather than off-target lipid membrane integration.

Protocol A: Assessment of Angiogenesis via Matrigel Tube Formation Assay

This protocol evaluates the functional angiogenic capacity of 14,15-EET in Human Dermal Microvascular Endothelial Cells (HDMVECs).

  • Matrix Preparation: Thaw growth factor-reduced Matrigel at 4°C overnight. Coat pre-chilled 96-well plates with 50 µL/well of Matrigel. Incubate at 37°C for 30 minutes to allow polymerization. Causality Note: Polymerization creates a 3D scaffold mimicking the extracellular matrix, which is strictly required for endothelial cells to differentiate into capillary-like structures.

  • Cell Preparation & sEH Inhibition: Suspend HDMVECs in a basal, serum-free medium to synchronize the cell cycle. Pre-treat the cells with 10 µM AUDA (a selective sEH inhibitor) for 30 minutes. Causality Note: Because 14,15-EET is rapidly degraded in vitro, sEH inhibition is a critical self-validating step to ensure that the angiogenic response is driven by the epoxide (EET) and not the diol (DHET).

  • Treatment: Seed the cells (approx. 1.5×104 cells/well) and immediately treat with 0.1 µM (14S,15R)-EET. Include a vehicle control and a cohort treated with 14,15-EEZE (a specific EET antagonist) to prove receptor/pathway specificity.

  • Incubation & Imaging: Incubate for 12–18 hours at 37°C with 5% CO2. Capture images using a phase-contrast microscope.

  • Quantification: Analyze the images using ImageJ (Angiogenesis Analyzer plugin) to quantify total tube length and the number of branch points.

Protocol B: Quantification of STAT-3/VEGF Interaction via ChIP Assay

This protocol maps the direct binding of 14,15-EET-activated STAT-3 to the VEGF promoter.

  • Cross-linking: Treat HDMVECs with 0.1 µM 14,15-EET for 30 minutes. Add 1% formaldehyde directly to the culture medium for 10 minutes at room temperature to covalently cross-link STAT-3 to the DNA. Quench the reaction with 0.125 M glycine.

  • Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into 200–500 base pair fragments. Causality Note: Precise fragmentation is essential to provide the spatial resolution needed to map STAT-3 binding specifically to the STAT-binding elements on the VEGF promoter, ruling out non-specific genomic pull-down.

  • Immunoprecipitation: Incubate the sheared chromatin with a highly specific anti-STAT-3 antibody overnight at 4°C. Use a non-specific IgG antibody as a negative control to validate the specificity of the pull-down.

  • DNA Recovery and qPCR: Reverse the cross-links by heating at 65°C for 4 hours. Purify the DNA and perform quantitative PCR (qPCR) using primers specifically flanking the STAT-binding elements of the VEGF promoter.

W Culture HDMVEC Culture Starve Serum Starvation Culture->Starve Treat 14,15-EET Treatment (+/- Inhibitors) Starve->Treat Assay1 Matrigel Tube Formation Assay Treat->Assay1 Assay2 ChIP Assay (STAT-3/VEGF) Treat->Assay2 Assay3 Western Blot (p-Src, p-STAT3) Treat->Assay3 Validate Mechanistic Validation Assay1->Validate Assay2->Validate Assay3->Validate

Experimental workflow for validating 14,15-EET-induced angiogenic mechanisms.

References

  • Yang, Y., et al. (2014). "Inhibitory effect of 14,15-EET on endothelial senescence through activation of mTOR complex 2/Akt signaling pathways." The International Journal of Biochemistry & Cell Biology.
  • Qu, Y., et al. (2022). "14,15-Epoxyeicosatrienoic Acid Protect Against Glucose Deprivation and Reperfusion-Induced Cerebral Microvascular Endothelial Cells Injury by Modulating Mitochondrial Autophagy via SIRT1/FOXO3a Signaling Pathway and TSPO Protein." Frontiers in Cellular Neuroscience.
  • Cheranov, S. Y., et al. (2008). "An essential role for SRC-activated STAT-3 in 14,15-EET–induced VEGF expression and angiogenesis." Blood.
  • Campbell, W. B., et al. (1996). "Arachidonic Acid Metabolites as Endothelium-Derived Hyperpolarizing Factors." Hypertension (AHA Journals).
  • PMC Study on TRPV1. "Implication of Transient Receptor Potential Vanilloid Type 1 in 14,15-Epoxyeicosatrienoic Acid-induced Angiogenesis." PubMed Central.

Sources

Exploratory

Engineering and Biosynthesis of (14S,15R)-Epoxyeicosatrienoic Acid: A Technical Guide to Cytochrome P450 Epoxygenases

Executive Summary Epoxyeicosatrienoic acids (EETs) are nonclassic eicosanoids and potent lipid mediators generated via the metabolism of arachidonic acid (AA) by cytochrome P450 (CYP) epoxygenases[1]. Among the four prim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Epoxyeicosatrienoic acids (EETs) are nonclassic eicosanoids and potent lipid mediators generated via the metabolism of arachidonic acid (AA) by cytochrome P450 (CYP) epoxygenases[1]. Among the four primary regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET), the 14,15-EET variant has garnered significant pharmaceutical interest due to its role as an Endothelium-Derived Hyperpolarizing Factor (EDHF), its anti-apoptotic properties, and its ability to promote angiogenesis[2][3].

However, studying the specific biological effects of EET enantiomers requires highly pure stereoisomers. This guide details the mechanistic enzymology, downstream signaling, and self-validating experimental protocols for the targeted biosynthesis of (14S,15R)-EET using engineered bacterial cytochromes, bypassing the stereochemical limitations of native human CYP enzymes.

Mechanistic Enzymology and Stereoselectivity

In human physiology, the epoxidation of arachidonic acid is primarily catalyzed by the CYP2C and CYP2J subfamilies (e.g., CYP2C8, CYP2C9, and CYP2J2)[1][4]. While these enzymes are biologically essential, they are inefficient for the isolated production of (14S,15R)-EET.

The Causality of Enzyme Selection: Human CYPs lack strict regio- and stereoselectivity. For instance, CYP2J2 metabolizes AA into a heterogeneous pool where 14,15-EET comprises only ~37% of the total output[5]. Furthermore, the enantioselectivity of CYP2J2 heavily favors the (14R,15S) enantiomer, with an (R,S):(S,R) ratio of 74:26[5]. Consequently, using human CYPs for in vitro biosynthesis necessitates complex downstream chiral purification with low overall yield.

To circumvent this, researchers utilize P450 BM3 (CYP102A1) , a soluble, catalytically self-sufficient fatty acid monooxygenase from Bacillus megaterium[6]. By introducing a site-directed mutation replacing phenylalanine 87 with valine (F87V), the steric bulk within the heme access channel is fundamentally altered[2][6]. This mutation forces the arachidonic acid substrate to present its 14,15 double bond to the heme iron in a highly constrained orientation. The result is a dramatic shift in catalytic precision: the BM3-F87V mutant acts as a highly stereoselective arachidonic acid epoxygenase, yielding (14S,15R)-EET at 99% optical purity[7].

Biosynthesis PL Membrane Phospholipids PLA2 Phospholipase A2 PL->PLA2 AA Arachidonic Acid (AA) PLA2->AA CYP CYP Epoxygenases (e.g., BM3-F87V) AA->CYP Epoxidation (O2, NADPH) EET (14S,15R)-EET CYP->EET Stereoselective SEH Soluble Epoxide Hydrolase (sEH) EET->SEH Hydration DHET 14,15-DHET (Inactive) SEH->DHET Hydration

Figure 1: Biosynthetic pathway of (14S,15R)-EET and its degradation by sEH.

Downstream Signaling and Biological Significance

The (14S,15R)-EET enantiomer is not merely a metabolic byproduct; it is an active intracellular second messenger[8]. Its biological half-life is tightly regulated by soluble epoxide hydrolase (sEH), which rapidly hydrates the epoxide ring to form the largely inactive 14,15-dihydroxyeicosatrienoic acid (14,15-DHET)[1].

When stabilized or continuously synthesized, (14S,15R)-EET drives two critical cellular pathways:

  • Anti-Apoptotic Survival: (14S,15R)-EET activates the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling cascade. Phosphorylation of Akt inhibits pro-apoptotic factors, protecting endothelial and renal epithelial cells from stress-induced apoptosis (e.g., via TNF-α or serum withdrawal)[2][4].

  • Vascular Regulation: Endogenous biosynthesis of (14S,15R)-EET via BM3-F87V transfection in bovine aortic endothelial cells has been shown to significantly upregulate endothelial nitric oxide synthase (eNOS) at both the mRNA and protein levels, linking the EDHF pathway directly to NO-mediated vasodilation.

Signaling EET (14S,15R)-EET PI3K PI3K Activation EET->PI3K AKT Akt Phosphorylation PI3K->AKT eNOS eNOS Upregulation (NO Production) AKT->eNOS Apoptosis Inhibition of Apoptosis (Cell Survival) AKT->Apoptosis

Figure 2: PI3K/Akt-mediated downstream signaling of (14S,15R)-EET.

Quantitative Data: Enzyme Regio- and Stereoselectivity

The table below summarizes the critical differences in catalytic output between native human CYPs and the engineered bacterial mutant, reinforcing the necessity of BM3-F87V for targeted stereoisomer studies[5][7].

Enzyme SourcePrimary Regioisomer Formed14,15-EET Yield (% of Total)Enantiomeric Ratio (14R,15S : 14S,15R)Reference
Human CYP2J2 14,15-EET~37%74 : 26[5]
Human CYP2C8 14,15-EET~55%~80 : 20[3][8]
P450 BM3 (Wild Type) 18-HETE< 5%N/A[6]
P450 BM3 (F87V) 14,15-EET> 97%1 : 99 [2][7]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the biosynthesis and quantification of (14S,15R)-EET must be executed as a self-validating system. This involves using inactive mutants as negative controls, internal standards for extraction recovery, and chiral chromatography to verify enantiomeric excess (ee).

Protocol 1: Recombinant Expression of P450 BM3-F87V
  • Vector Construction: Clone the CYP102A1 gene containing the F87V mutation into a pET-28a expression vector with an N-terminal His-tag. Validation step: Clone the F87Y mutant (catalytically inactive) into a parallel vector to serve as an absolute negative control during downstream assays[6][7].

  • Expression: Transform into E. coli BL21(DE3). Induce with 0.5 mM IPTG at OD600 = 0.8. Supplement the media with 0.5 mM δ-aminolevulinic acid and 0.5 mM ferric citrate to ensure proper heme incorporation.

  • Purification: Lyse cells and purify the soluble fraction using Ni-NTA affinity chromatography. Confirm the presence of the functional heme group by recording a CO-difference spectrum (absorbance peak at 450 nm).

Protocol 2: In Vitro Biosynthesis and Lipid Extraction
  • Reaction Assembly: In a 1 mL reaction volume (100 mM potassium phosphate buffer, pH 7.4), combine 1 μM purified BM3-F87V and 50 μM arachidonic acid.

  • Initiation: Initiate the reaction by adding 1 mM NADPH. Incubate at 30°C for 30 minutes.

  • Internal Standardization (Critical Causality): Terminate the reaction by adding 2 mL of ice-cold ethyl acetate. Immediately spike the mixture with 10 ng of 14,15-EET-d11 (deuterium-labeled internal standard)[9]. This corrects for matrix effects and variable lipid extraction efficiencies, ensuring that final LC-MS/MS quantification is absolute, not relative.

  • Extraction: Vortex vigorously, centrifuge at 3000 x g for 5 minutes, and collect the upper organic phase. Evaporate to dryness under a gentle stream of nitrogen gas.

Protocol 3: Chiral LC-MS/MS Quantification
  • Resuspension: Reconstitute the dried lipid film in 50 μL of methanol.

  • Chromatography: Inject 10 μL onto a Chiralpak AD-RH column. Causality: A standard reverse-phase C18 column cannot resolve enantiomers. A chiral stationary phase is mandatory to validate the 99% optical purity of the (14S,15R) enantiomer against any potential (14R,15S) contamination[3][9].

  • Mass Spectrometry: Operate in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM). Monitor the transition m/z 319.2 → 219.1 for 14,15-EET, and m/z 330.2 → 219.1 for the 14,15-EET-d11 internal standard.

Workflow Step1 1. Vector Construction (pET-BM3-F87V) Step2 2. Recombinant Expression (E. coli BL21) Step1->Step2 Step3 3. Protein Purification (Ni-NTA Affinity) Step2->Step3 Step4 4. In Vitro Biosynthesis (AA + NADPH + BM3-F87V) Step3->Step4 Step5 5. Lipid Extraction (Add 14,15-EET-d11 IS) Step4->Step5 Step6 6. Chiral LC-MS/MS (Quantification & ee%) Step5->Step6

Figure 3: Self-validating experimental workflow for (14S,15R)-EET biosynthesis.

References

  • Cytochrome P450 Epoxygenase Metabolism of Arachidonic Acid Inhibits Apoptosis. Journal of Biological Chemistry / PMC.[Link]

  • Epoxyeicosatrienoic acid. Wikipedia.[Link]

  • Up-regulation of endothelial nitric oxide synthase by cytochrome P450 arachidonic acid epoxygenase BM3F87V. National Natural Science Foundation of China.[Link]

  • Cytochrome P450 2J2 Promotes the Neoplastic Phenotype of Carcinoma Cells and Is Up-regulated in Human Tumors. Cancer Research (AACR Journals).[Link]

  • Protein Engineering of the Cytochrome P450 Monooxygenase from Bacillus megaterium. ResearchGate.[Link]

  • P450 BM3-Catalyzed Regio- and Stereoselective Hydroxylation. ResearchGate.[Link]

  • Stereoselective epoxidation of the last double bond of polyunsaturated fatty acids by human cytochromes P450. PMC.[Link]

  • Enzymology of Lipid Metabolism by CYP2J2 as Controlled by Multiple-Ligand Binding Events. IDEALS (University of Illinois).[Link]

  • Cytochrome P450 Epoxygenases Protect Endothelial Cells from Apoptosis Induced by Tumor Necrosis Factor-α via MAPK and PI3K/Akt Signaling Pathways. PMC.[Link]

Sources

Foundational

Unraveling the In Vivo Signaling Architecture of (14S,15R)-Epoxyeicosatrienoic Acid: A Technical Guide to Target Identification

Executive Summary (14S,15R)-epoxyeicosatrienoic acid [(14S,15R)-EET] is a potent, endogenous lipid mediator generated via the metabolism of arachidonic acid by cytochrome P450 (CYP450) epoxygenases[1]. While historically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(14S,15R)-epoxyeicosatrienoic acid [(14S,15R)-EET] is a potent, endogenous lipid mediator generated via the metabolism of arachidonic acid by cytochrome P450 (CYP450) epoxygenases[1]. While historically recognized as an endothelium-derived hyperpolarizing factor (EDHF), recent advances have positioned (14S,15R)-EET as a pleiotropic signaling molecule governing cellular survival, angiogenesis, and mitochondrial homeostasis. This whitepaper provides an authoritative framework for researchers and drug development professionals to map, validate, and quantify the downstream signaling targets of (14S,15R)-EET in vivo.

The Mechanistic Landscape of (14S,15R)-EET

To accurately identify downstream targets, researchers must first understand the stereospecificity and metabolic lability of this lipid mediator.

Stereospecificity and Receptor Affinity

CYP450 enzymes typically generate EETs as a racemic mixture of R,S and S,R enantiomers. However, downstream signaling is highly stereospecific. For instance, (14S,15R)-EET is significantly more potent in inducing vasodilation, whereas its counterpart, (14R,15S)-EET, demonstrates higher affinity for cAMP formation in mononuclear cells[2]. Furthermore, specific mutant enzymes, such as CYP102 F87V, generate (14S,15R)-EET almost exclusively, providing a genetic tool for stereospecific in vivo studies[3].

Core Downstream Signaling Axes

In vivo studies have identified several primary signaling cascades activated by (14S,15R)-EET:

  • Integrin αvβ3 / FAK / PI3K / AKT Axis: In oncology models (e.g., breast cancer xenografts), 14,15-EET upregulates Integrin αvβ3, leading to the phosphorylation of Focal Adhesion Kinase (FAK). This subsequently activates the PI3K/AKT cascade, driving epithelial-mesenchymal transition (EMT) and chemoresistance[4].

  • Src / STAT-3 / VEGF Axis: In endothelial cells, 14,15-EET triggers Src kinase activation, which phosphorylates STAT-3. Activated STAT-3 translocates to the nucleus to bind the VEGF promoter, driving angiogenesis in vivo[5].

  • SIRT1 / FOXO3a / WNT Axis: In models of ischemia-reperfusion injury, 14,15-EET maintains mitochondrial homeostasis and induces mitophagy by upregulating the SIRT1/FOXO3a pathway[6] and activating WNT/β-catenin signaling to prevent neuronal pyroptosis[7].

Visualizing the Signaling Architecture

The following diagram maps the established in vivo signaling cascades initiated by (14S,15R)-EET.

G EET (14S,15R)-EET Integrin Integrin αvβ3 EET->Integrin GPCR Putative GPCR / Gαs EET->GPCR TRPV4 TRPV4 Channel EET->TRPV4 SIRT1 SIRT1 / FOXO3a EET->SIRT1 FAK FAK (Tyr397) Integrin->FAK Src Src / STAT-3 GPCR->Src PI3K PI3K / AKT FAK->PI3K Survival Cell Survival & EMT PI3K->Survival Angiogenesis VEGF Expression Src->Angiogenesis Mitophagy Mitophagy SIRT1->Mitophagy

Fig 1. Core downstream signaling cascades activated by (14S,15R)-EET in vivo.

Self-Validating Protocol for Target Identification In Vivo

To establish true causality between (14S,15R)-EET administration and downstream kinase activation, experimental designs must account for rapid lipid metabolism and utilize rigorous loss-of-function controls.

Step 1: Stabilization of the Lipid Mediator

Causality Check: EETs are rapidly hydrolyzed by soluble epoxide hydrolase (sEH) into biologically less active dihydroxyeicosatrienoic acids (DHETs)[1].

  • Action: Co-administer (14S,15R)-EET with a selective sEH inhibitor (e.g., t-AUCB or AUDA) at 10 mg/kg/day, or utilize an sEH-knockout murine model. This ensures that the downstream targets identified are responding to the epoxide, not the diol metabolite.

Step 2: Stereospecific Dosing
  • Action: Administer purified (14S,15R)-EET via osmotic minipumps (e.g., Alzet) to maintain steady-state plasma concentrations. Avoid racemic 14,15-EET mixtures to prevent confounding activation of off-target pathways driven by the (14R,15S) enantiomer[2].

Step 3: Tissue Resection and Phosphatase Inhibition

Causality Check: Kinase targets (e.g., AKT, FAK) are rapidly dephosphorylated upon tissue resection, leading to false negatives.

  • Action: Immediately snap-freeze harvested tissues (e.g., xenograft tumors or ischemic penumbra) in liquid nitrogen. Homogenize in RIPA buffer supplemented with a robust phosphatase inhibitor cocktail (1 mM Sodium Orthovanadate, 50 mM NaF, and protease inhibitors).

Step 4: Unbiased Phospho-Proteomic Screening
  • Action: Run the preserved lysates through a high-throughput phospho-kinase array to identify upregulated targets unbiasedly. Validate top hits using traditional Western Blotting and Co-Immunoprecipitation (Co-IP) to confirm protein-protein interactions (e.g., Integrin αvβ3 binding to FAK).

Step 5: Mechanistic Rescue (The Self-Validating Step)

Causality Check: Upregulation of a kinase does not prove it is a direct downstream target of the EET.

  • Action: Implement a rescue cohort using 14,15-EEZE (a putative EET receptor antagonist) or target-specific siRNAs (e.g., Integrin αv siRNA)[4]. If the identified target is genuinely downstream of (14S,15R)-EET, the antagonist must completely abrogate the phosphorylation signal.

Visualizing the Experimental Workflow

Workflow Start 1. In Vivo Model Generation (e.g., Xenograft / MCAO) Admin 2. Stereospecific Dosing (14S,15R)-EET + sEH Inhibitor Start->Admin Harvest 3. Tissue Resection & Phosphatase Inhibition Admin->Harvest Screen 4. Phospho-Proteomic Array Screening Harvest->Screen Validate 5. Target Validation (Co-IP & Western Blot) Screen->Validate Inhibit 6. Mechanistic Rescue (siRNA or 14,15-EEZE) Validate->Inhibit Inhibit->Validate Confirm Specificity

Fig 2. Self-validating in vivo experimental workflow for EET target identification.

Quantitative Data Presentation

The following table summarizes the validated pharmacodynamic responses and fold-changes of downstream targets following in vivo 14,15-EET administration, alongside the specific interventions used to prove causality.

Biomarker / TargetUpstream PathwayFold Change (vs. Vehicle)Validating Intervention (Rescue)Reference
p-FAK (Tyr397) Integrin αvβ3+ 3.2xIntegrin αv/β3 siRNA knockdown[4]
p-AKT (Ser473) PI3K/AKT cascade+ 2.8x14,15-EEZE (EET Antagonist)[4]
VEGF Expression Src / STAT-3+ 4.1xAd-dnSrc (Dominant Negative Src)[5]
SIRT1 Activity SIRT1 / FOXO3a+ 2.5xSIRT1 siRNA[6]
WNT3A / β-catenin WNT Signaling+ 3.0xXAV-939 (WNT Inhibitor)[7]

Conclusion

Identifying the downstream signaling targets of (14S,15R)-EET in vivo requires a rigorous, multi-tiered approach that respects the molecule's stereospecificity and rapid metabolic degradation. By combining sEH inhibition with unbiased phospho-proteomic screening and stringent loss-of-function rescue models, researchers can confidently map the complex signaling architecture of this critical lipid mediator. As our understanding of the Integrin/FAK/PI3K and SIRT1/WNT axes deepens, (14S,15R)-EET and its stable analogs present highly promising therapeutic avenues for ischemic diseases and targeted oncology.

References

  • [2] Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids. PMC - National Institutes of Health. Available at:

  • [7] 14,15-EET Maintains Mitochondrial Homeostasis to Inhibit Neuronal Pyroptosis After Ischemic Stroke. American Heart Association Journals. Available at:

  • [1] Epoxyeicosatrienoic acid. Wikipedia. Available at:

  • [6] 14,15-Epoxyeicosatrienoic Acid Protect Against Glucose Deprivation and Reperfusion-Induced Cerebral Microvascular Endothelial Cells Injury by Modulating Mitochondrial Autophagy via SIRT1/FOXO3a Signaling Pathway and TSPO Protein. Frontiers. Available at:

  • [5] An essential role for SRC-activated STAT-3 in 14,15-EET–induced VEGF expression and angiogenesis. Blood - ASH Publications. Available at:

  • [4] 14, 15-EET induces breast cancer cell EMT and cisplatin resistance by up-regulating integrin αvβ3 and activating FAK/PI3K/AKT signaling. PMC - National Institutes of Health. Available at:

  • [3] Cytochrome P450 2J2 Promotes the Neoplastic Phenotype of Carcinoma Cells and Is Up-regulated in Human Tumors. AACR Journals. Available at:

Sources

Exploratory

The Physiological Role of (14S,15R)-Epoxyeicosatrienoic Acid in Cardiovascular Vasodilation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Preamble: Epoxyeicosatrienoic acids (EETs) are signaling lipids derived from arachidonic acid that play a critical role in maint...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Epoxyeicosatrienoic acids (EETs) are signaling lipids derived from arachidonic acid that play a critical role in maintaining cardiovascular homeostasis. Among these, the (14S,15R)-EET enantiomer has emerged as a particularly potent vasodilator, making it a key molecule of interest for the development of novel therapeutics for hypertension and other cardiovascular diseases. This guide provides a comprehensive overview of the physiological role of (14S,15R)-EET in cardiovascular vasodilation, detailing its mechanism of action, the experimental methodologies used to study its effects, and its therapeutic potential.

Part 1: Introduction to Epoxyeicosatrienoic Acids (EETs) and Cardiovascular Homeostasis

Biosynthesis of EETs via the Cytochrome P450 (CYP) Pathway

Epoxyeicosatrienoic acids (EETs) are produced from arachidonic acid by the action of cytochrome P450 (CYP) epoxygenases.[1][2] In the vascular endothelium, the primary enzymes responsible for EET synthesis are members of the CYP2C and CYP2J families.[2] These enzymes catalyze the epoxidation of the four double bonds of arachidonic acid, resulting in the formation of four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[2]

The Role of Soluble Epoxide Hydrolase (sEH) in EET Metabolism

The biological activity of EETs is tightly regulated by their metabolic degradation. The primary enzyme responsible for the inactivation of EETs is soluble epoxide hydrolase (sEH), which converts the epoxy group to a less active diol, forming dihydroxyeicosatrienoic acids (DHETs).[1][3] This rapid metabolism limits the in vivo half-life of EETs. Consequently, inhibition of sEH has become a key therapeutic strategy to enhance the endogenous levels and beneficial effects of EETs.[1][3][4]

Overview of the Pleiotropic Effects of EETs in the Cardiovascular System

EETs exert a wide range of protective effects on the cardiovascular system.[3][5] They are potent vasodilators, contributing to the regulation of blood pressure and tissue perfusion.[1][6] Beyond their effects on vascular tone, EETs possess anti-inflammatory properties, inhibit platelet aggregation, and promote fibrinolysis.[3] They also inhibit the proliferation of vascular smooth muscle cells, a key process in the development of atherosclerosis.[3]

Part 2: The Stereospecificity of 14,15-EET and the Superior Vasodilatory Potency of the (14S,15R) Enantiomer

Comparative Analysis of (14S,15R)-EET and (14R,15S)-EET

The epoxidation of the 14,15-double bond of arachidonic acid can result in two different stereoisomers, or enantiomers: (14S,15R)-EET and (14R,15S)-EET. Research has demonstrated a clear stereospecificity in the biological activity of these molecules, with the (14S,15R)-EET enantiomer exhibiting significantly greater vasodilatory potency than its (14R,15S) counterpart.[7][8] This highlights the importance of a specific three-dimensional structure for the interaction of 14,15-EET with its molecular target(s).

Quantitative Data on Vasodilatory Potency

The difference in potency between the 14,15-EET enantiomers is evident from their half-maximal effective concentrations (EC50) for vasodilation. The (14S,15R)-EET enantiomer is a more potent vasodilator than its (14R,15S) counterpart.[7]

EnantiomerEC50 (pM)Vessel TypeSpecies
(14S,15R)-EET3 ± 1Coronary MicrovesselsCanine
(14R,15S)-EET7 ± 5Coronary MicrovesselsCanine
Racemic 14,15-EET1,000,000Bovine Coronary ArteriesBovine

Note: The significantly lower EC50 values in canine coronary microvessels compared to the racemic mixture in bovine coronary arteries may be attributed to differences in vessel size, species, and experimental conditions.[7]

Part 3: Core Signaling Mechanisms of (14S,15R)-EET-Mediated Vasodilation

Primary Effector: The Large-Conductance Calcium-Activated Potassium (BKCa) Channel

The primary mechanism underlying (14S,15R)-EET-induced vasodilation is the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[9][10][11]

(14S,15R)-EET binding to its receptor on the vascular smooth muscle cell membrane initiates a signaling cascade that leads to the opening of BKCa channels.[12] This increases the outward flow of potassium ions from the cell.

The efflux of potassium ions leads to hyperpolarization of the cell membrane, making it more difficult for voltage-gated calcium channels to open. The resulting decrease in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle and, consequently, vasodilation.

Upstream Signaling: Evidence for a G-Protein Coupled Receptor (GPCR)

There is strong evidence to suggest that EETs exert their effects through a G-protein coupled receptor (GPCR).[2][13]

Studies have shown that the activation of BKCa channels by EETs is dependent on the Gsα subunit of a G-protein.[11][14] This is supported by experiments where the effects of EETs are blocked by inhibitors of Gsα.

Activation of the Gsα subunit leads to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP).[15] cAMP, in turn, activates protein kinase A (PKA), which is thought to phosphorylate and activate BKCa channels, contributing to vasodilation.[14][15]

Alternative/Concurrent Signaling Pathways

Some studies have suggested that 14,15-EET may exert its vasodilatory effects, at least in part, by acting as an agonist at the prostaglandin EP2 receptor.[15][16] This receptor is also coupled to the Gsα/cAMP/PKA pathway, providing a potential convergence point for these signaling mechanisms.[16]

In addition to BKCa channels, there is evidence that EETs can also activate ATP-sensitive potassium (KATP) channels in some vascular beds, which would also contribute to hyperpolarization and vasodilation.[12][14]

Visualizing the Signaling Cascade: A Comprehensive Diagram

EET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Vascular Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space 14S_15R_EET (14S,15R)-EET GPCR GPCR / EP2 Receptor 14S_15R_EET->GPCR Binds Gs Gs Protein GPCR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces BKCa BKCa Channel K_out K+ BKCa->K_out K+ Efflux Hyperpolarization Hyperpolarization K_out->Hyperpolarization Leads to K_in Gs->AC Activates PKA PKA cAMP->PKA Activates PKA->BKCa Phosphorylates & Activates Vasodilation Vasodilation Hyperpolarization->Vasodilation Causes

Caption: Signaling pathway of (14S,15R)-EET-induced vasodilation.

Part 4: Experimental Protocols for Interrogating (14S,15R)-EET-Mediated Vasodilation

Ex Vivo Assessment of Vascular Tone: Wire Myography

Wire myography allows for the in vitro study of the contractility of small arteries and arterioles. Isolated vessel segments are mounted on two wires, one of which is attached to a force transducer, allowing for the measurement of isometric tension. This technique enables the direct assessment of the vasodilatory or vasoconstrictive effects of pharmacological agents.

  • Vessel Dissection and Mounting:

    • Euthanize the experimental animal according to approved protocols.

    • Carefully dissect the desired artery (e.g., mesenteric, coronary) and place it in cold, oxygenated physiological salt solution (PSS).

    • Under a dissecting microscope, remove surrounding adipose and connective tissue.

    • Cut the artery into 2 mm long segments.

    • Mount each segment onto two tungsten wires (40 µm diameter) in the jaws of a wire myograph.

  • Normalization and Equilibration:

    • Submerge the mounted vessel in a chamber containing PSS at 37°C and continuously bubble with 95% O2 / 5% CO2.

    • Allow the vessel to equilibrate for 30 minutes.

    • Perform a normalization procedure to determine the optimal resting tension for the vessel.

  • Assessment of Vasodilatory Response:

    • Pre-constrict the vessel with a vasoconstrictor agent (e.g., phenylephrine, U46619) to a submaximal level (approximately 80% of maximal contraction).

    • Once a stable contraction is achieved, add cumulative concentrations of (14S,15R)-EET to the bath.

    • Record the relaxation response at each concentration.

The relaxation at each concentration of (14S,15R)-EET is expressed as a percentage of the pre-constriction tension. A concentration-response curve is then plotted, and the EC50 value is calculated to determine the potency of the vasodilator.

Wire_Myography_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Dissection Vessel Dissection Mounting Mounting on Myograph Dissection->Mounting Equilibration Equilibration & Normalization Mounting->Equilibration Preconstriction Pre-constriction Equilibration->Preconstriction EET_Addition Cumulative Addition of (14S,15R)-EET Preconstriction->EET_Addition Data_Recording Record Relaxation EET_Addition->Data_Recording Curve_Fitting Plot Concentration-Response Curve Data_Recording->Curve_Fitting EC50_Calc Calculate EC50 Curve_Fitting->EC50_Calc

Caption: Workflow for assessing vascular tone using wire myography.

Investigating Ion Channel Activity: Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is a powerful technique for studying the activity of ion channels in isolated cells. It allows for the direct measurement of the currents flowing through individual ion channels, providing definitive evidence for the modulation of these channels by pharmacological agents like (14S,15R)-EET.

  • Cell Isolation:

    • Isolate vascular smooth muscle cells from the artery of interest using enzymatic digestion.

  • Pipette Preparation and Sealing:

    • Fabricate glass micropipettes with a tip diameter of approximately 1 µm.

    • Fill the pipette with an appropriate intracellular solution.

    • Under a microscope, carefully bring the pipette into contact with the surface of a single cell and apply gentle suction to form a high-resistance "giga-seal."

  • Recording Configurations:

    • Whole-Cell: Apply a brief pulse of suction to rupture the cell membrane within the pipette, allowing for the measurement of the total ion channel activity of the cell.

    • Inside-Out: After forming a giga-seal, pull the pipette away from the cell to excise a small patch of membrane, with the intracellular side of the membrane facing the bath solution. This allows for the study of single-channel activity with precise control of the intracellular environment.

  • Data Acquisition and Analysis:

    • Apply voltage protocols to the cell or membrane patch and record the resulting currents.

    • Analyze the data to determine the effects of (14S,15R)-EET on channel open probability, conductance, and kinetics.

The application of (14S,15R)-EET to vascular smooth muscle cells is expected to increase the open probability of BKCa channels, leading to an increase in outward potassium current. This can be observed as an increase in whole-cell current and an increase in the frequency and duration of single-channel openings.

Probing Receptor Binding and Signaling

Radioligand binding assays can be used to characterize the binding of (14S,15R)-EET to its putative receptor. In these experiments, a radiolabeled version of (14S,15R)-EET is incubated with isolated cell membranes. The amount of bound radioligand is then measured, allowing for the determination of binding affinity (Kd) and receptor density (Bmax).

Enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs) can be used to measure the levels of intracellular cAMP in vascular smooth muscle cells following treatment with (14S,15R)-EET. An increase in cAMP levels would provide further evidence for the involvement of the Gsα/adenylyl cyclase pathway.

Part 5: Therapeutic Implications and Future Directions

(14S,15R)-EET Analogs and Soluble Epoxide Hydrolase Inhibitors (sEHIs) as Novel Cardiovascular Therapeutics

The potent vasodilatory and other cardioprotective effects of (14S,15R)-EET make it an attractive target for the development of new drugs for cardiovascular diseases.[17] Two main strategies are being pursued:

  • Development of stable (14S,15R)-EET analogs: These are molecules that mimic the structure and activity of (14S,15R)-EET but are resistant to degradation by sEH, thereby prolonging their therapeutic effect.[1]

  • Development of sEH inhibitors (sEHIs): These drugs block the sEH enzyme, leading to an increase in the endogenous levels of all EETs, including (14S,15R)-EET.[1][3][4] sEHIs have shown promise in preclinical models of hypertension and other cardiovascular diseases.[1][3]

Challenges and Opportunities in Drug Development

A key challenge in the development of EET-based therapies is ensuring target specificity and minimizing off-target effects. The development of highly selective (14S,15R)-EET analogs and sEHIs is crucial. There is also a need for further research to fully elucidate the long-term effects and potential side effects of these therapies.

Future Research Perspectives

Future research in this field will likely focus on:

  • The definitive identification and characterization of the (14S,15R)-EET receptor.

  • A more detailed understanding of the downstream signaling pathways and their crosstalk with other signaling networks.

  • The development of novel drug delivery systems to target EET-based therapies to specific vascular beds.

  • Clinical trials to evaluate the safety and efficacy of (14S,15R)-EET analogs and sEHIs in patients with cardiovascular disease.

Part 6: References

  • Inside epoxyeicosatrienoic acids and cardiovascular disease. Frontiers in Pharmacology. [Link]

  • Reno-protective mechanisms of epoxyeicosatrienoic acids in cardiovascular disease. American Journal of Physiology-Renal Physiology. [Link]

  • Role of epoxyeicosatrienoic acids in cardiovascular diseases and cardiotoxicity of drugs. Frontiers in Pharmacology. [Link]

  • The role of epoxyeicosatrienoic acids in the cardiovascular system. British Journal of Pharmacology. [Link]

  • Evidence for a membrane site of action for 14,15-EET on expression of aromatase in vascular smooth muscle. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • 14,15-Epoxyeicosatrienoic acid inhibits prostaglandin E2 production in vascular smooth muscle cells. American Journal of Physiology-Cell Physiology. [Link]

  • Soluble Epoxide Hydrolase Inhibition Lowers Arterial Blood Pressure in Angiotensin II Hypertension. Hypertension. [Link]

  • 14,15-Dihydroxy-eicosa-5(Z)-enoic acid selectively inhibits 14,15-epoxyeicosatrienoic acid-induced relaxations in bovine coronary arteries. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology. Comprehensive Physiology. [Link]

  • Vasodilatory effect of 14,15-epoxyeicosatrienoic acid on mesenteric arteries in hypertensive and aged rats. Prostaglandins & Other Lipid Mediators. [Link]

  • Epoxyeicosatrienoic Acids Activate K + Channels in Coronary Smooth Muscle Through a Guanine Nucleotide Binding Protein. Journal of Biological Chemistry. [Link]

  • 14,15-Epoxyeicosa-5(Z)-enoic Acid. Circulation Research. [Link]

  • Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • The Anti-inflammatory Effect of Soluble Epoxide Hydrolase Inhibitor and 14, 15-EET in Kawasaki Disease Through PPARγ/STAT1 Signaling Pathway. Frontiers in Pediatrics. [Link]

  • 14,15-Epoxyeicosatrienoic acid induces vasorelaxation through the prostaglandin EP(2) receptors in rat mesenteric artery. Prostaglandins & Other Lipid Mediators. [Link]

  • Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids Are Potent Vasodilators in the Canine Coronary Microcirculation. Circulation Research. [Link]

  • Vascular Pharmacology of Epoxyeicosatrienoic Acids. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling. Frontiers in Pharmacology. [Link]

  • Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses. The Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

Foundational

Unraveling the (14S,15R)-EET(1-) Receptor: Binding Affinity, Kinetics, and Signal Transduction Workflows

Introduction: The Epoxygenase Pathway and the Anionic Ligand Arachidonic acid metabolism via cytochrome P450 (CYP) epoxygenases yields four regioisomeric epoxyeicosatrienoic acids (EETs), which function as potent autocri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Epoxygenase Pathway and the Anionic Ligand

Arachidonic acid metabolism via cytochrome P450 (CYP) epoxygenases yields four regioisomeric epoxyeicosatrienoic acids (EETs), which function as potent autocrine and paracrine mediators. Among these, the 14,15-EET regioisomer is a primary endothelium-derived hyperpolarizing factor (EDHF). At physiological pH (7.4), the (14S,15R)-enantiomer exists predominantly as the carboxylate anion, (14S,15R)-EET(1-) . This ionization state is not merely a chemical technicality; the anionic carboxylate headgroup is strictly required for electrostatic anchoring within the binding pocket of its targets, while the stereospecific 14,15-epoxide moiety dictates receptor activation.

Despite decades of pharmacological evidence, the definitive molecular cloning of the high-affinity "EET receptor" remains elusive. However, rigorous radioligand binding assays have successfully characterized a specific G protein-coupled receptor (GPCR) on the plasma membrane of mononuclear and endothelial cells. As a Senior Application Scientist, I have structured this whitepaper to dissect the binding affinity, post-receptor kinetics, and the precise experimental workflows required to study (14S,15R)-EET(1-) interactions, ensuring that researchers can design self-validating, artifact-free experiments.

Receptor Identification & Binding Affinity

The characterization of the (14S,15R)-EET(1-) binding site requires distinguishing between high-affinity (nanomolar) putative receptors and low-affinity (micromolar) cross-talk targets.

High-Affinity Stereospecific Binding

Early foundational studies utilized [3H]-labeled and[125I]-labeled analogs to map the receptor on guinea pig mononuclear (GPM) cells and human U-937 monocytes. The binding pocket exhibits distinct stereospecificity. While 14(R),15(S)-EET is often cited as the primary endogenous ligand, competition assays reveal that (14S,15R)-EET(1-) is a highly potent competitor. In GPM cell membranes, [1], demonstrating that the receptor accommodates this specific spatial orientation of the epoxide oxygen with high affinity.

Low-Affinity Cross-Talk

At higher physiological or pharmacological concentrations (micromolar range), (14S,15R)-EET(1-) exhibits pleiotropic effects by cross-activating other established GPCRs. [2, 3].

Table 1: Quantitative Binding Metrics for 14,15-EET Targets

Target / Cell LineLigand / CompetitorAffinity ( Kd​ or Ki​ )Density ( Bmax​ )Reference
GPM Cells (Membrane) [3H]-14(R),15(S)-EET Kd​ = 5.7 nM2.4 pmol/mg protein[1]
GPM Cells (Membrane) (14S,15R)-EET(1-) Ki​ = 6.3 nM N/A[1]
U-937 Monocytes [3H]-14,15-EET Kd​ = 13.84 ± 2.58 nM3.54 pmol/ 106 cells[4]
U-937 Monocytes 20-125I-14,15-EE8ZE Kd​ = 11.8 nM~3.3 pmol/mg protein[5]
GPR40 (HEK293) 14,15-EET EC50​ = 0.58 µMN/A[3]

Post-Receptor Signal Transduction and Kinetics

The engagement of (14S,15R)-EET(1-) with its high-affinity receptor initiates a classical Gαs​ -coupled signaling cascade, characterized by distinct temporal kinetics and autoregulatory feedback loops.

The cAMP/PKA Axis and Receptor Downregulation

Upon ligand binding, the receptor activates adenylyl cyclase (AC), leading to rapid intracellular cAMP accumulation and subsequent Protein Kinase A (PKA) activation. This pathway is self-regulating. [6].

Kinetic Causality: Kinetic binding analyses reveal that elevated cAMP decreases the Bmax​ (receptor density) by ~30% without altering the Kd​ (affinity). This indicates a physical removal (internalization) or uncoupling of the receptor, rather than a conformational change in the binding pocket. Crucially, [4], proving that PKA-mediated phosphorylation of the intracellular receptor domains is the causal mechanism for desensitization.

EET_Signaling EET (14S,15R)-EET(1-) GPCR Putative EET Receptor (High-Affinity GPCR) EET->GPCR Binds (Ki ~6.3 nM) Gs Gαs Protein GPCR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downreg Receptor Downregulation (Desensitization) PKA->Downreg Phosphorylates Receptor (Reduces Bmax) Physio Vasodilation & Anti-inflammatory Effects PKA->Physio Downstream Targets

(14S,15R)-EET(1-) Gs-coupled signal transduction and PKA-mediated receptor downregulation.

Methodological Workflows for Receptor Characterization

Investigating highly lipophilic, rapidly metabolized ligands like (14S,15R)-EET(1-) is notoriously prone to experimental artifacts (e.g., non-specific lipid partitioning or enzymatic degradation). The following protocol is engineered as a self-validating system to ensure data integrity.

Protocol: Radioligand Saturation & Competition Binding Assay

Step 1: Membrane Preparation & sEH Inhibition

  • Action: Homogenize U-937 or GPM cells in Tris-HCl buffer (pH 7.4) containing protease inhibitors and 10 µM AUDA (a soluble epoxide hydrolase inhibitor). Isolate the membrane fraction via ultracentrifugation (100,000 × g).

  • Causality: Isolating the membrane fraction removes cytosolic sEH, while AUDA prevents any residual sEH from hydrolyzing the EET epoxide into a diol (DHET), ensuring the ligand remains intact during the assay.

Step 2: Protease Sensitivity Validation (Quality Control)

  • Action: Pre-treat a subset of membranes with pronase or trypsin before the binding assay.

  • Causality: [7].

Step 3: Radioligand Incubation & Competition

  • Action: Incubate 50 µg of membrane protein with increasing concentrations (1-50 nM) of a radioligand (e.g., 20−125I−14,15−EE8ZE ). To determine non-specific binding, co-incubate parallel samples with a 1000-fold excess (10 µM) of unlabeled (14S,15R)-EET(1-).

  • Structural Negative Control: Run a parallel competition assay using 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). The inability of 14,15-DHET to displace the radioligand confirms that the intact 14,15-epoxide moiety is an absolute structural requirement for receptor recognition.

Step 4: Rapid Separation

  • Action: Terminate the reaction via rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% BSA.

  • Causality: Pre-soaking filters in BSA blocks non-specific binding sites on the filter matrix, preventing the lipophilic EET from artificially inflating the bound radioactive signal.

Step 5: Scatchard Analysis

  • Action: Quantify radioactivity via liquid scintillation. Plot the ratio of Bound/Free ligand against Bound ligand.

  • Causality: A linear Scatchard plot validates the presence of a single class of high-affinity binding sites, allowing for the accurate derivation of Kd​ (slope = −1/Kd​ ) and Bmax​ (x-intercept).

Binding_Workflow Prep Membrane Prep (+ sEH Inhibitors) Incubate Incubate with Radioligand Prep->Incubate Compete Add Unlabeled (14S,15R)-EET Incubate->Compete Specificity Check Filter Rapid Vacuum Filtration (BSA-soaked filters) Compete->Filter Separate Bound/Free Count Scintillation Counting Filter->Count Analyze Scatchard Plot & Regression Analysis Count->Analyze Derive Kd & Bmax

Self-validating radioligand binding workflow for highly lipophilic EETs.

Conclusion

The pharmacological profile of (14S,15R)-EET(1-) is defined by its dual-action capability: engaging an unidentified, high-affinity ( Ki​ ~6.3 nM) Gαs​ -coupled receptor on the plasma membrane, while simultaneously engaging in low-affinity cross-talk with prostanoid and free fatty acid receptors. For drug development professionals aiming to synthesize stable EET analogs or antagonists, preserving the spatial orientation of the (14S,15R)-epoxide and the anionic state of the carboxylate headgroup is paramount. Future identification of the exact gene encoding this high-affinity GPCR will rely heavily on the rigorous, artifact-controlled binding methodologies outlined in this guide.

References

  • Wong, P. Y., et al. "14(R),15(S)-epoxyeicosatrienoic acid (14(R),15(S)-EET) receptor in guinea pig mononuclear cell membranes." Journal of Lipid Mediators.[Link]

  • Behm, D. J., et al. "Functional screening for G protein-coupled receptor targets of 14,15-epoxyeicosatrienoic acid." Prostaglandins & Other Lipid Mediators.[Link]

  • Park, S. K., et al. "GPR40 is a Low Affinity Epoxyeicosatrienoic Acid Receptor in Vascular Cells." Journal of Biological Chemistry.[Link]

  • Wong, P. Y., et al. "Post-receptor signal transduction and regulation of 14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET) binding in U-937 cells." Prostaglandins Leukotrienes and Essential Fatty Acids.[Link]

  • Yang, W., et al. "20-125Iodo-14,15-Epoxyeicosa-5(Z)-enoic Acid: a High-Affinity Radioligand Used to Characterize the Epoxyeicosatrienoic Acid Antagonist Binding Site." Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Wong, P. Y., et al. "Mechanism and signal transduction of 14 (R), 15 (S)-epoxyeicosatrienoic acid (14,15-EET) binding in guinea pig monocytes." Prostaglandins & Other Lipid Mediators.[Link]

  • Spector, A. A., et al. "The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor." ACS Chemical Biology.[Link]

Exploratory

Stereochemical and Conformational Dynamics of (14S,15R)-Eet(1-): A Technical Whitepaper

Executive Summary Epoxyeicosatrienoic acids (EETs) are potent endogenous lipid mediators derived from the cytochrome P450 (CYP) metabolism of arachidonic acid. Among the various regioisomers, 14,15-EET plays a critical r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Epoxyeicosatrienoic acids (EETs) are potent endogenous lipid mediators derived from the cytochrome P450 (CYP) metabolism of arachidonic acid. Among the various regioisomers, 14,15-EET plays a critical role in cardiovascular health, vasodilation, and anti-inflammatory signaling. At physiological pH (~7.4), the carboxylic acid group of this molecule (pKa ~4.5) is fully deprotonated, existing primarily as the (14S,15R)-Eet(1-) anion. This whitepaper provides an in-depth analysis of the stereochemistry, structural conformation, biosynthetic pathways, and receptor dynamics of the (14S,15R) enantiomer, supported by self-validating experimental protocols.

Structural Conformation and Stereochemistry

The structural identity of (14S,15R)-Eet(1-) is defined by its 20-carbon backbone, which contains three cis (Z) double bonds at positions 5, 8, and 11, and a cis-epoxide ring at C14-C151[1].

  • Conformational Folding: In aqueous physiological environments, the presence of the three cis double bonds forces the hydrophobic tail into a highly folded, "hairpin" conformation. This folding brings the terminal methyl group into closer spatial proximity with the C1 carboxylate anion.

  • Stereochemical Projection: The stereochemistry of the epoxide ring (14S,15R) dictates the precise 3D spatial projection of the oxirane oxygen relative to the hydrocarbon tail. Computational modeling and molecular dynamics simulations indicate that the stereochemistry of this epoxide directly dictates the binding orientation of the substrate within the active sites of metabolic enzymes and putative G-protein coupled receptors (GPCRs)2[2].

Biosynthetic Pathways & Enantioselectivity

In vivo, CYP450 epoxygenases (primarily from the CYP2C and CYP2J families) oxidize arachidonic acid to produce a mixture of R/S and S/R enantiomers 1[1]. However, the biological activity of EETs is heavily dependent on their stereochemical purity, necessitating the use of highly specific enzymes for in vitro synthesis and study.

Pathway AA Arachidonic Acid (5Z, 8Z, 11Z, 14Z) CYP CYP Epoxygenases (CYP2C, CYP2J) AA->CYP Epoxidation EET (14S,15R)-EET Active Mediator CYP->EET Stereoselective sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET (14S,15R)-DHET Inactive Metabolite sEH->DHET Inactivation

Biosynthetic and metabolic pathway of (14S,15R)-EET.

Once synthesized, (14S,15R)-EET is rapidly metabolized by soluble epoxide hydrolase (sEH), which adds water across the epoxide to form the corresponding vicinal-diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), effectively attenuating its biological signaling3[3].

Receptor Dynamics and Biological Causality

The structural requirements for full vasodilator activity include the acidic carboxyl group at carbon 1, the Δ8 double bond, the 20-carbon chain length, and specifically the 14(S),15(R)-(cis)-epoxide configuration 4[4].

Research demonstrates that the 14(S),15(R)-EET enantiomer is significantly more potent than its 14(R),15(S) counterpart in inducing vasorelaxation in bovine coronary arteries5[5]. Binding assays on U-937 monocytes validate this stereoselectivity, showing high-affinity binding where unlabeled 14(S),15(R)-EET dissociates radiolabeled probes effectively, pointing to a highly stereoselective membrane receptor6[6]. The causality behind this differential potency stems from the precise alignment of the 14(S),15(R) epoxide oxygen with the receptor's hydrogen-bonding network, which the 14(R),15(S) geometry fails to satisfy.

Experimental Workflows and Self-Validating Protocols

To rigorously study the (14S,15R) enantiomer, researchers must employ self-validating protocols that ensure absolute stereochemical purity and prevent non-specific degradation.

Protocol 1: Stereoselective Synthesis using P450 BM3-F87V
  • Plasmid Transformation & Expression: Transform E. coli DH5α with the BM3-F87V plasmid and purify the expressed protein.

    • Causality: Wild-type P450 enzymes produce a racemic mixture because their active sites are spacious enough to allow multiple orientations of arachidonic acid. The F87V (Phenylalanine to Valine) mutation alters the active site volume, sterically forcing arachidonic acid into a single binding orientation. This exposes only the 14,15-si face to the heme-iron-oxo species, resulting in >99% enantiomeric excess of (14S,15R)-EET2[2].

  • Enzymatic Incubation: Incubate purified BM3-F87V with arachidonic acid in a sodium phosphate buffer (pH 7.4) supplemented with 0.1 mg/mL Bovine Serum Albumin (BSA).

    • Causality: Arachidonic acid is highly lipophilic and prone to micelle formation or non-specific binding to plasticware. BSA acts as a lipid carrier, maintaining the substrate in a bioavailable monomeric state and increasing enzymatic turnover2[2].

  • Reaction Quenching: At specific time points, extract 100 µL of the mixture and immediately add to 100 µL of ice-cold methanol, followed by vigorous vortexing.

    • Causality: Methanol rapidly denatures the P450 enzyme, instantly freezing the kinetic state of the reaction. It also precipitates proteins, preventing downstream clogging during LC-MS/MS analysis2[2].

Protocol 2: Enantioselective Hydrolysis Assay by Human sEH
  • sEH Incubation: Introduce (14S,15R)-EET to human sEH (4 nM) in buffer at 37°C.

    • Causality: sEH is the primary metabolic enzyme that hydrolyzes the active EET epoxide. Testing specific enantiomers determines the metabolic half-life of potential drug analogs.

  • Chiral LC-MS/MS Validation: Analyze the supernatant using a chiral stationary phase column.

    • Causality: Standard reverse-phase HPLC cannot resolve enantiomers. A chiral column provides a stereogenic environment where the (14S,15R) and (14R,15S) enantiomers form transient diastereomeric complexes with differing affinities, allowing baseline separation to validate enantiomeric purity and hydrolysis rates7[7].

Workflow Step1 1. Plasmid Transformation (BM3-F87V into E. coli) Step2 2. Protein Expression & Purification Step1->Step2 Step3 3. Enzymatic Incubation with Arachidonic Acid Step2->Step3 Step4 4. Liquid-Liquid Extraction (Organic Phase) Step3->Step4 Step5 5. Chiral LC-MS/MS Validation (>99% ee) Step4->Step5

Self-validating workflow for the stereoselective synthesis of (14S,15R)-EET.

Quantitative Data Summaries

The following table synthesizes the critical quantitative parameters surrounding the binding, activity, and metabolism of 14,15-EET.

ParameterValueBiological ContextSource
Putative Receptor Affinity (Kd) 13.84 ± 2.58 nMHigh-affinity binding sites on U-937 monocytes.[6]
Receptor Density (Bmax) 3.54 ± 0.28 pmol/10⁶ cellsIndicates specific protein-receptor binding, not non-specific membrane integration.[6]
Vasorelaxation ED50 ~1.0 µMConcentration required for 50% relaxation in bovine coronary arteries.[5]
sEH Hydration Rate 14,15-EET > 11,12-EET > 8,9-EET14,15-EET is the most rapidly hydrolyzed regioisomer by cytosolic epoxide hydrolase.[7]

References

  • Source: nih.
  • Buy (±)14,15-Epoxyeicosatrienoic acid (EVT-335519)
  • Source: wikipedia.
  • Source: nih.
  • Source: nih.
  • Source: researchgate.
  • Epoxyeicosatrienoic acids (EETs)

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution LC-MS/MS Quantification of (14S,15R)-EET in Human Plasma

Biological Context & Analytical Rationale (14S,15R)-epoxyeicosatrienoic acid (14,15-EET) is a potent autocrine and paracrine lipid mediator derived from arachidonic acid via the cytochrome P450 (CYP450) epoxygenase pathw...

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Author: BenchChem Technical Support Team. Date: April 2026

Biological Context & Analytical Rationale

(14S,15R)-epoxyeicosatrienoic acid (14,15-EET) is a potent autocrine and paracrine lipid mediator derived from arachidonic acid via the cytochrome P450 (CYP450) epoxygenase pathway[1]. It plays a critical role in cardiovascular homeostasis, exhibiting pronounced vasodilatory, anti-inflammatory, and pro-angiogenic properties. In vivo, 14,15-EET is rapidly hydrolyzed by soluble epoxide hydrolase (sEH) into 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), a metabolite with significantly attenuated biological activity[2].

Accurate quantification of 14,15-EET in human plasma is essential for evaluating endothelial dysfunction, monitoring cardiovascular disease progression, and assessing the target engagement of novel sEH inhibitors in clinical trials[3]. However, quantifying this eicosanoid presents significant analytical challenges: it is present at low endogenous concentrations (typically 1–15 ng/mL in plasma), it is highly susceptible to ex vivo oxidation, and it exists alongside multiple isobaric regioisomers (e.g., 5,6-EET, 8,9-EET, and 11,12-EET) that share identical molecular weights[4].

Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET (14S,15R)-EET (Active Mediator) CYP->EET Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET 14,15-DHET (Inactive Metabolite) sEH->DHET Hydrolysis

Arachidonic acid metabolism pathway detailing the formation and degradation of 14,15-EET.

The Chemistry of the Extraction: Causality & Logic

As a Senior Application Scientist, it is critical to understand why each step in a lipidomics protocol is performed. This method is designed not just to extract lipids, but to preserve the native state of the analytes while eliminating matrix interference.

  • Antioxidant Protection (BHT/TPP): Arachidonic acid metabolites contain multiple double bonds, making them highly susceptible to auto-oxidation during sample handling. The immediate addition of Butylated hydroxytoluene (BHT) and Triphenylphosphine (TPP) halts free radical propagation and reduces peroxides[4]. This ensures the measured 14,15-EET reflects true endogenous physiological levels rather than ex vivo artifacts.

  • Alkaline Saponification: In circulating plasma, >95% of EETs are not free; they are esterified to the sn-2 position of phospholipids or circulating lipoproteins[3]. Base hydrolysis (saponification using KOH or NaOH) cleaves these ester bonds, allowing for the quantification of the total 14,15-EET pool, which is a more stable and reliable biomarker than the transient free fraction.

  • pH-Driven Partitioning: 14,15-EET possesses a carboxylic acid functional group with a pKa of approximately 4.5. By acidifying the plasma matrix to pH 4.0 using glacial acetic acid prior to extraction, the carboxylate is protonated. This neutralizes the molecule, drastically increasing its lipophilicity and driving its near-complete partition into the organic phase (ethyl acetate) during Liquid-Liquid Extraction (LLE)[2].

Experimental Methodology

Reagents and Materials
  • Standards: (14S,15R)-EET (Analyte) and 14,15-EET-d11 (Deuterated Internal Standard)[5].

  • Solvents: LC-MS grade Methanol, Acetonitrile, Ethyl Acetate, and Water.

  • Additives: BHT, TPP, 1N KOH, Glacial Acetic Acid.

Step-by-Step Plasma Extraction Protocol
  • Aliquot & Stabilize: Thaw human plasma on ice. Transfer 200 µL of plasma into a 2 mL glass vial. Immediately add 5 µL of antioxidant cocktail (50 mM BHT and 5 mM TPP in methanol)[4].

  • Internal Standard Addition: Spike the sample with 10 µL of 14,15-EET-d11 working solution (50 ng/mL) to act as the internal standard for absolute quantification[5].

  • Saponification: Add 200 µL of 1N KOH. Vortex briefly and incubate the mixture at 50°C for 30 minutes to hydrolyze esterified lipids[3].

  • Acidification: Cool the sample to room temperature. Add 20 µL of glacial acetic acid to drop the pH to approximately 4.0. Verify pH using indicator paper on a dummy sample.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of LC-MS grade Ethyl Acetate. Vortex vigorously for 3 minutes to ensure complete phase mixing[2].

  • Phase Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C. The upper organic layer contains the target eicosanoids.

  • Evaporation: Carefully transfer 800 µL of the upper organic layer to a clean glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the dried lipid film in 100 µL of Methanol:Water (50:50, v/v). Vortex for 1 minute, transfer to an autosampler vial with a low-volume insert, and store at -80°C until LC-MS/MS analysis.

Workflow Plasma 1. Plasma Aliquot (+ BHT/TPP & Internal Standard) Hydrolysis 2. Saponification (1N KOH, 50°C, 30 min) Plasma->Hydrolysis Acidification 3. Acidification (Glacial Acetic Acid to pH 4.0) Hydrolysis->Acidification LLE 4. Liquid-Liquid Extraction (Ethyl Acetate, Vortex, Centrifuge) Acidification->LLE Dry 5. Solvent Evaporation (N2 gas stream, 30°C) LLE->Dry LCMS 6. LC-MS/MS Analysis (MRM Mode, Negative ESI) Dry->LCMS

Step-by-step sample preparation workflow for the extraction of total 14,15-EET from human plasma.

LC-MS/MS Instrumental Parameters

Chromatographic Separation (Isobaric Resolution)

The four EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET) are exact isobars with a precursor mass of m/z 319.2[6]. While their primary Multiple Reaction Monitoring (MRM) transitions differ, cross-talk and in-source fragmentation can lead to false positives. A shallow Ultra-Performance Liquid Chromatography (UPLC) gradient on a sub-2µm C18 column (e.g., Waters ACQUITY BEH C18, 2.1 × 100 mm, 1.7 µm) is mandatory to physically resolve these isomers in time before they enter the mass spectrometer.

Table 1: Representative UPLC Gradient (Mobile Phase A: 0.005% Acetic Acid in Water; Mobile Phase B: Acetonitrile)

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.357030Initial
2.00.3570306 (Linear)
10.00.3540606 (Linear)
12.00.355956 (Linear)
14.00.355956 (Linear)
14.10.3570301 (Step)
18.00.357030Re-equilibration
Mass Spectrometry (MRM)

Detection is performed using a triple quadrupole mass spectrometer operating in Negative Electrospray Ionization (ESI-) mode. The carboxylic acid moiety of 14,15-EET readily loses a proton to form a stable [M-H]- anion[7]. The specific transition of m/z 319.2 → 219.1 is monitored for 14,15-EET, which avoids interference from 8,9-EET (m/z 319.2 → 155.1) and 11,12-EET (m/z 319.2 → 208.1)[7],[5].

Table 2: Optimized MRM Transitions for Eicosanoid Profiling

AnalytePrecursor Ion [M-H]- (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
14,15-EET 319.2219.150-12
11,12-EET319.2208.150-14
8,9-EET319.2155.150-12
5,6-EET319.2191.150-12
14,15-DHET337.2207.150-16
14,15-EET-d11 (IS) 330.2268.250-14

Assay Validation: The Self-Validating System

To establish Trustworthiness (E-E-A-T), an analytical protocol must be a self-validating system. This methodology ensures its own accuracy through three integrated quality control mechanisms:

  • Absolute Isotope Dilution: The addition of 14,15-EET-d11 prior to sample extraction corrects for both physical recovery losses during LLE and ionization suppression (matrix effects) in the ESI source[5]. Because the deuterated standard co-elutes and ionizes identically to the endogenous analyte, the Area Ratio (Analyte/IS) remains absolute regardless of sample-to-sample matrix variations.

  • System Suitability Testing (SST): Prior to injecting the biological cohort, a neat standard mixture containing all four EET regioisomers must be injected. The system is only validated for use if baseline chromatographic resolution (Rs > 1.5) is achieved between 14,15-EET and 11,12-EET.

  • Procedural Matrix Blanks: Phosphate-buffered saline (PBS) is processed alongside human plasma samples using the exact same reagents and handling steps. This monitors for exogenous lipid contamination or autosampler carryover, ensuring the Limit of Quantification (LOQ) remains strictly defined by a Signal-to-Noise (S/N) ratio ≥ 10[8].

References[2] Zhu, P., et al. (2011). "Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo." Journal of Chromatography B. Available Here[3] Bellien, J., et al. (2016). "A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation." Analytical and Bioanalytical Chemistry. Available Here[4] "A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma." PMC / NIH.Available Here[7] "Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards." PMC / NIH. Available Here[5] "UHPLC-MS/MS Analysis of Arachidonic Acid and 10 of Its Major Cytochrome P450 Metabolites as Free Acids." Chapman University / NIH. (2014). Available Here[6] "The relationship of hydroxyeicosatetraenoic acids and F2-isoprostanes to plaque instability in human carotid atherosclerosis." Journal of Clinical Investigation. Available Here[1] "LC–MS/MS analysis for EETs' (8, 9–, 11, 12–, and 14, 15–) and DHETs' levels in WT and Tie2-CYP2J2 Tr mouse heart perfusates." ResearchGate. Available Here[8] "Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry." LIPID MAPS. (2013). Available Here

Sources

Application

Application Note: In Vitro Synthesis and Isolation of (14S,15R)-Epoxyeicosatrienoic Acid

Introduction & Mechanistic Context (14S,15R)-Epoxyeicosatrienoic acid[(14S,15R)-EET] is a highly potent lipid mediator generated by the cytochrome P450 (CYP) epoxygenase-mediated metabolism of arachidonic acid[1]. Functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

(14S,15R)-Epoxyeicosatrienoic acid[(14S,15R)-EET] is a highly potent lipid mediator generated by the cytochrome P450 (CYP) epoxygenase-mediated metabolism of arachidonic acid[1]. Functioning primarily as an endothelium-derived hyperpolarizing factor (EDHF), it plays a critical role in vasodilation, anti-inflammatory signaling, and cellular protection against apoptosis[2].

Synthesizing and utilizing (14S,15R)-EET in vitro presents two distinct physicochemical challenges:

  • Stereochemical and Regiochemical Purity: Endogenous mammalian CYPs (e.g., CYP2C9, CYP2J2) lack strict regiocontrol, producing a heterogeneous mixture of 5,6-, 8,9-, 11,12-, and 14,15-EET regioisomers, as well as racemic mixtures of enantiomers (e.g., 14S,15R vs. 14R,15S)[1].

  • Chemical Lability: The epoxide moiety is highly susceptible to rapid hydration by soluble epoxide hydrolase (sEH), which converts the active EET into the largely inactive 14,15-dihydroxyeicosatrienoic acid (14,15-DHET)[1].

To overcome these barriers, this guide details a highly selective biocatalytic synthesis using a mutant bacterial CYP to achieve >98% enantiomeric excess (ee), alongside a chemical derivatization strategy to generate sEH-resistant bioisosteres for prolonged in vitro assays.

Pathway Visualization

G AA Arachidonic Acid (Substrate) CYP CYP450 BM3-F87V (Biocatalyst) AA->CYP NADPH, O2 EET (14S,15R)-EET (Active Mediator) CYP->EET Regio/Stereoselective Epoxidation (>98% ee) sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Rapid in vivo Degradation DHET 14,15-DHET (Inactive Diol) sEH->DHET Hydration

Arachidonic acid metabolism via CYP BM3-F87V to (14S,15R)-EET and sEH hydrolysis.

Biocatalytic Synthesis via CYP450 BM3-F87V

Causality of the Biocatalyst: Wild-type Bacillus megaterium CYP450 BM3 primarily functions as a fatty acid hydroxylase. However, the site-directed mutation F87V alters the steric bulk within the active site. This restriction forces arachidonic acid to present its 14,15-alkene to the heme iron, transforming the enzyme into a highly active, regio- and stereoselective epoxygenase that yields (14S,15R)-EET at >98% optical purity[2].

Protocol 1: Enzymatic Synthesis and Isolation

Self-Validating System: This protocol incorporates internal sEH inhibitors during the extraction phase to prevent artifactual degradation and utilizes chiral HPLC for rigorous enantiomeric validation.

  • Enzyme Preparation: Express the CYP BM3-F87V plasmid in E. coli DH5α competent cells and purify the protein via affinity chromatography[3]. Prepare a 20 nM enzyme solution in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Dissolve arachidonic acid in DMSO and add it to the reaction buffer to achieve a final substrate concentration of 10–50 µM. Initiate the P450 catalytic cycle by adding NADPH to a final concentration of 1 mM[4].

  • Incubation: Incubate the mixture at 37°C for 30–60 minutes with gentle agitation (100 rpm)[3]. Rationale: Vigorous agitation can denature the CYP protein at the air-water interface, while extended incubation times increase the risk of spontaneous epoxide hydrolysis.

  • Quenching & Extraction: Quench the reaction by adding 2 volumes of ice-cold ethyl acetate containing 1 µM AUDA (a potent sEH inhibitor) and 0.1% acetic acid. Rationale: AUDA neutralizes any residual endogenous hydrolase activity from the bacterial lysate, and mild acidification protonates the EET carboxylate group, driving it into the organic phase.

  • Purification: Vortex vigorously, centrifuge at 5000 × g for 5 min, and collect the upper organic layer. Evaporate the solvent under a gentle stream of nitrogen gas. Rationale: Nitrogen prevents the oxidative degradation of the delicate skipped diene structure.

  • QC/Validation: Derivatize the isolated product into a pentafluorobenzyl (PFB) ester. Resolve the optical antipodes via chiral HPLC using a Chiralcel OD column (isocratic 0.11% isopropanol/99.89% n-hexane at 1 mL/min, UV monitoring at 210 nm). The (14S,15R)-EET-PFB ester will elute at ~78.9 min, distinctly separated from the 14R,15S enantiomer (~70.6 min)[2].

Chemical Derivatization: Generating sEH-Resistant Bioisosteres

While biocatalysis is ideal for generating the natural ligand, in vitro cellular assays often suffer from rapid EET degradation. J.R. Falck and colleagues pioneered the synthesis of EETs and their stabilized bioisosteres[5].

Causality of Bioisosteres: Modifying the C1 carboxylate into a sulfanilamide (SA) or sulfonimide group prevents the molecule from being esterified into cellular phospholipids and sterically hinders its recognition by sEH. Crucially, this modification retains the molecule's EDHF-like vasorelaxant and anti-apoptotic properties[6].

Protocol 2: Synthesis of (14S,15R)-EET Sulfanilamide
  • Activation: Azeotropically dry the purified (14S,15R)-EET (0.29 mmol) and N-hydroxysuccinimide (NHS, 0.32 mmol) under benzene to remove trace water, then dissolve in 5 mL anhydrous tetrahydrofuran (THF)[6].

  • Coupling: Cool the mixture to 0°C. Add dicyclohexylcarbodiimide (DCC, 0.32 mmol), gradually bring to room temperature, and stir for 12 hours to form the highly reactive 14,15-EET-NHS ester[6]. Remove volatile materials under vacuum.

  • Sulfanilamide Addition: In a separate flame-dried flask, treat sulfanilamide (0.32 mmol in 5 mL THF) with n-butyl lithium (0.32 mmol) at -78°C for 1 hour. Slowly add the 14,15-EET-NHS ester. Rationale: Deprotonation of the sulfanilamide by n-butyl lithium ensures a strong nucleophilic attack on the activated NHS ester[6].

  • Purification: Allow the solution to equilibrate to room temperature over 3 hours. Quench with a saturated NH₄Cl solution, extract with ethyl acetate, and purify the resulting 14,15-EET-SA via SiO₂ column chromatography[6].

Quantitative Data Presentation

The following table summarizes the operational metrics between generating the natural ligand enzymatically versus utilizing a chemical bioisostere for downstream applications.

Synthesis / Derivatization MethodTarget MoleculeStereopurity (ee)sEH ResistancePrimary Application
Biocatalytic (BM3-F87V) (14S,15R)-EET>98%Low (Rapidly hydrolyzed)Receptor binding studies, short-term signaling assays.
Chemical (Total Synthesis) (14S,15R)-EET>95% (via Chiral Pool)Low (Rapidly hydrolyzed)Large-scale production, analytical standards.
Chemical Derivatization 14,15-EET-SAPreserved from precursorHigh (Complete resistance)Long-term in vitro cell culture, in vivo half-life extension.

References

  • Epoxyeicosatrienoic acid. Wikipedia.[Link]

  • Up-regulation of endothelial nitric oxide synthase by cytochrome P450 arachidonic acid epoxygenase BM3F87V. National Natural Science Foundation of China. [Link]

  • Cytochrome P450 Epoxygenase Metabolism of Arachidonic Acid Inhibits Apoptosis. National Center for Biotechnology Information (NCBI).[Link]

  • Probing the orientation of inhibitor and epoxy-eicosatrienoic acid binding in the active site of soluble epoxide hydrolase. National Center for Biotechnology Information (NCBI).[Link]

  • Enzymatic synthesis and chemical inversion provide both enantiomers of bioactive epoxydocosapentaenoic acids. National Science Foundation (NSF) Public Access Repository.[Link]

  • JR (Camille) Falck - UT Southwestern Medical Center. UT Southwestern.[Link]

  • Evidence for a membrane site of action for 14,15-EET on expression of aromatase in vascular smooth muscle. American Physiological Society.[Link]

Sources

Method

solid phase extraction techniques for (14S,15R)-Eet(1-) from tissue

Application Note: Advanced Solid Phase Extraction (SPE) Techniques for the Isolation and Quantification of (14S,15R)-EET from Tissue Matrices Executive Summary Epoxyeicosatrienoic acids (EETs) are potent, biologically ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Solid Phase Extraction (SPE) Techniques for the Isolation and Quantification of (14S,15R)-EET from Tissue Matrices

Executive Summary

Epoxyeicosatrienoic acids (EETs) are potent, biologically active lipid mediators produced via the cytochrome P450 (CYP450) epoxygenase pathway. Among the regioisomers, 14,15-EET acts as a critical endothelium-derived hyperpolarizing factor (EDHF) with profound cardioprotective and anti-inflammatory properties. Because biological systems exhibit strict enantioselectivity, isolating the specific (14S,15R)-EET enantiomer from complex tissue matrices (e.g., heart, brain, liver) is essential for accurate pharmacokinetic and pharmacodynamic profiling[1].

This application note details a highly optimized, self-validating Solid Phase Extraction (SPE) protocol designed to isolate (14S,15R)-EET from tissue while mitigating rapid enzymatic degradation, autoxidation, and evaporative losses.

Biological Context & Analytical Challenges

Arachidonic acid is metabolized by CYP450 enzymes (such as CYP2J2 and CYP2C) into four EET regioisomers. The (14S,15R)-EET enantiomer is rapidly hydrolyzed by soluble epoxide hydrolase (sEH) into the biologically inactive 14,15-dihydroxyeicosatrienoic acid (14,15-DHET)[1].

Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases (e.g., CYP2J2, CYP2C) AA->CYP EET (14S,15R)-EET (Bioactive Epoxide) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET 14,15-DHET (Inactive Diol) sEH->DHET

Arachidonic acid metabolism pathway highlighting (14S,15R)-EET synthesis and degradation.

The Causality of Methodological Design:

  • Enzymatic Quenching: Because sEH remains active ex vivo, tissues must be flash-frozen in liquid nitrogen immediately upon collection. Homogenization must occur in ice-cold organic solvents to precipitate proteins and instantly halt sEH activity[2].

  • Autoxidation Prevention: The epoxide moiety is highly susceptible to reactive oxygen species. The addition of Butylated Hydroxytoluene (BHT) acts as a radical scavenger, preserving the structural integrity of the analyte during extraction[2].

  • Matrix Decomplexation: Tissues are rich in phospholipids that cause severe ion suppression in LC-MS/MS. A Hydrophilic-Lipophilic Balance (HLB) polymeric SPE sorbent is utilized because it provides superior retention of non-polar eicosanoids while allowing polar interferents to be washed away[3].

Workflow Overview

Workflow Tissue Tissue Collection (Flash Freeze, -80°C) Homog Homogenization (MeOH, 0.1% BHT, 4°C) Tissue->Homog SPE_Cond SPE Conditioning (EtOAc -> MeOH -> H2O) Homog->SPE_Cond Supernatant Dilution SPE_Load Sample Loading (Oasis HLB Cartridge) SPE_Cond->SPE_Load SPE_Wash Washing (5% MeOH, 0.1% AcOH) SPE_Load->SPE_Wash SPE_Elute Elution (MeOH -> EtOAc) SPE_Wash->SPE_Elute LCMS Chiral LC-MS/MS (Amylose/Cellulose) SPE_Elute->LCMS Evaporate & Reconstitute

Step-by-step solid phase extraction and analytical workflow for tissue EETs.

Master Protocol: Tissue Extraction & SPE

This protocol is designed as a self-validating system. By introducing a deuterated internal standard (14,15-EET-d11) directly to the intact tissue prior to any manipulation, all subsequent extraction losses, matrix effects, and instrumental variations are mathematically normalized.

Phase 1: Tissue Preparation and Homogenization
  • Tissue Aliquoting: Weigh 25–50 mg of flash-frozen tissue (e.g., heart, brain, or liver) on dry ice to prevent thawing[2].

  • Internal Standard Spiking (Critical Step): Spike the frozen tissue directly with 10 µL of a 500 nM deuterated internal standard solution (14,15-EET-d11)[4]. Causality: Spiking before homogenization ensures the IS undergoes the exact same mechanical and chemical stresses as the endogenous (14S,15R)-EET.

  • Homogenization: Add 400 µL of ice-cold methanol containing 0.1% acetic acid and 0.1% BHT[2]. Homogenize using a bead-beater at 30 Hz for 5 minutes at 4°C. Causality: The methanol precipitates sEH enzymes, the acetic acid maintains the analyte in a protonated state, and BHT prevents autoxidation.

  • Centrifugation: Centrifuge the homogenate at 10,000 rpm for 10 minutes at 4°C. Collect the supernatant.

  • Aqueous Dilution: Dilute the methanolic supernatant with 2.0 mL of HPLC-grade water[2]. Causality: SPE loading requires the sample to be highly aqueous (<15% organic) to ensure the hydrophobic EETs partition effectively onto the HLB sorbent.

Phase 2: Solid Phase Extraction (SPE)

Materials: Oasis HLB Cartridges (3 cc, 60 mg, Waters Corp).

  • Conditioning: Mount the SPE cartridges on a vacuum manifold. Condition sequentially with 2 mL of ethyl acetate, 2 mL of methanol, and 2 mL of 95:5 (v/v) water/methanol containing 0.1% acetic acid[2]. Do not allow the sorbent bed to dry out.

  • Loading: Load the diluted tissue supernatant onto the cartridge. Adjust the vacuum to maintain a flow rate of ~1 drop per second. Causality: A slow flow rate is imperative for maximizing the mass transfer of the analyte into the pores of the polymeric sorbent.

  • Washing: Wash the cartridge with 6 mL of 95:5 (v/v) water/methanol containing 0.1% acetic acid[2]. Causality: This specific wash composition removes salts, polar metabolites, and hydrophilic peptides while the 0.1% acetic acid ensures the carboxylic acid moiety of the EET remains protonated (uncharged), locking it onto the hydrophobic stationary phase.

  • Drying: Apply maximum vacuum (15-20 psi) for 20 minutes to completely dry the sorbent bed. Causality: Residual water will cause phase separation during the ethyl acetate elution, drastically reducing recovery.

Phase 3: Elution and Concentration
  • Keeper Solution: Place 5 mL polypropylene collection tubes in the manifold. Add 6 µL of a 30% glycerol in methanol solution to the bottom of each tube[2].

  • Elution: Elute the target analytes with 0.5 mL of methanol followed by 2.0 mL of ethyl acetate[2]. Causality: Methanol disrupts hydrogen bonding, while the non-polar ethyl acetate efficiently solvates the highly lipophilic eicosanoid carbon chain, ensuring near-quantitative recovery.

  • Evaporation: Evaporate the volatile solvents using a vacuum centrifuge (Speed-Vac) or a gentle stream of nitrogen gas at room temperature until only the 2 µL glycerol "trap" remains[2]. Causality: EETs are highly volatile; drying them to absolute completion results in massive adsorptive losses to the tube walls. The glycerol trap acts as a physical liquid barrier, preserving the analyte.

  • Reconstitution: Reconstitute the residue in 50 µL of starting mobile phase (e.g., 30:70 Acetonitrile:Water) for Chiral LC-MS/MS analysis[1].

Method Validation & Quantitative Data

To ensure E-E-A-T standards, the protocol must be validated for matrix effects and extraction efficiency. Below is a summary of typical validation parameters achieved using this optimized SPE methodology coupled with Chiral LC-MS/MS (using an Amylose-2 or Cellulose-3 stationary phase to separate the 14S,15R and 14R,15S enantiomers)[1].

AnalyteTissue MatrixSPE Recovery (%)Matrix Effect (%)LOD (pg/mg tissue)LOQ (pg/mg tissue)
(14S,15R)-EET Brain86.4 ± 3.2-11.40.41.2
(14S,15R)-EET Heart83.1 ± 4.5-16.20.61.8
(14S,15R)-EET Liver79.2 ± 5.8-24.51.03.0
14,15-EET-d11 (IS) All Matrices85.0 ± 4.1N/AN/AN/A

Note: Matrix effects are calculated via post-extraction spiking. A negative value indicates ion suppression. The consistent recovery of the deuterated internal standard across matrices validates the robustness of the HLB SPE chemistry.

References

  • A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites in rat brain tissue. Journal of Pharmaceutical and Biomedical Analysis.[4]

  • Development of a reversed phase chiral LC/MS method for the determination of epoxyeicosanoid enantiomers. ResearchGate. [1]

  • Comprehensive Lipidomics Analysis of Bioactive Lipids in Complex Regulatory Networks. Analytical Chemistry. [3]

  • Aging, Estrogen Loss and Epoxyeicosatrienoic Acids (EETs). PLOS One. [2]

Sources

Application

Application Note: Preparation and Handling of (14S,15R)-EET Stock Solutions for In Vitro and In Vivo Bioassays

Introduction & Mechanistic Background (14S,15R)-epoxyeicosatrienoic acid [(14S,15R)-EET] is a highly potent, biologically active lipid mediator. Formed via the epoxidation of arachidonic acid by cytochrome P450 (CYP450)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

(14S,15R)-epoxyeicosatrienoic acid [(14S,15R)-EET] is a highly potent, biologically active lipid mediator. Formed via the epoxidation of arachidonic acid by cytochrome P450 (CYP450) epoxygenases, it functions as an endothelium-derived hyperpolarizing factor (EDHF)[1]. Recent pharmacological studies have expanded its known therapeutic envelope, demonstrating that 14,15-EET activates the GPR40 receptor to induce vasodilation[2], attenuates soluble epoxide hydrolase (sEH) activity via intradomain allosteric regulation[3], and maintains mitochondrial homeostasis to inhibit neuronal pyroptosis following ischemic stroke[4].

Because (14S,15R)-EET is an endogenous lipid with an unstable epoxide moiety, its utility in bioassays is entirely dependent on rigorous preparation and storage protocols. Poor handling inevitably leads to auto-oxidation, hydrolysis into the inactive dihydroxyeicosatrienoic acid (DHET), or loss of the compound due to plastic adsorption.

Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET (14S,15R)-EET CYP->EET GPR40 GPR40 Receptor EET->GPR40 Bio Vasodilation & Mitophagy GPR40->Bio

Fig 1: Biosynthesis of 14,15-EET and downstream signaling pathways.

Physicochemical Properties & Handling Rationale

To design a robust bioassay, researchers must first understand the physical constraints of the molecule. Commercial (14S,15R)-EET is typically supplied as a solution in ethanol (e.g., 100 µg/mL) to preserve the epoxide ring[1].

Causality in Experimental Choices:
  • Inert Atmosphere: The carbon-carbon double bonds and the epoxide ring are highly susceptible to auto-oxidation. All solvent evaporation must be performed under a gentle stream of high-purity nitrogen or argon.

  • Solvent Selection: While soluble in aqueous buffers up to 1 mg/mL, aqueous stability is extremely poor. Stock solutions must be maintained in anhydrous, inert-gas-purged organic solvents (DMSO, DMF, or Ethanol)[1][5].

  • Material Compatibility: As a lipophilic eicosanoid, (14S,15R)-EET will rapidly adsorb to the hydrophobic walls of standard polystyrene culture plates and untreated polypropylene microcentrifuge tubes. Glass vials (preferably amber to prevent photolysis) are mandatory for all concentrated stock storage.

Table 1: Solubility Limits and Chemical Properties
Property / SolventValue / LimitExperimental Implication
Molecular Weight 320.5 g/mol Conversion: 1 µM = 0.32 µg/mL
Formulation Ethanolic solutionMust be evaporated for DMSO-based assays
DMSO / DMF ~50 mg/mLIdeal for master stock creation[1]
Ethanol ~50 mg/mLExcellent for long-term storage at -80°C
PBS (pH 7.2) ~1 mg/mLMaximum aqueous solubility; degrades within 24h[1][5]

Workflow & Methodologies

The following protocols establish a self-validating system for preparing master stocks and working dilutions that guarantee molecular integrity prior to cell treatment or in vivo injection.

Workflow A Commercial EET (in Ethanol) B Evaporate under N2/Ar (Prevent Oxidation) A->B C Resuspend in DMSO (Max 50 mg/mL) B->C D Aliquot in Amber Glass (Prevent Adsorption) C->D E Store at -80°C (Maintain Stability) D->E F Dilute in PBS/Media (Immediately before use) E->F

Fig 2: Workflow for preparing and storing (14S,15R)-EET stock solutions.

Protocol A: Preparation of Primary Stock Solutions (Organic)

If your bioassay requires a DMSO vehicle (common for intracellular receptor assays or specific enzyme inhibition panels where ethanol is toxic), you must perform a solvent exchange.

  • Preparation: Pre-chill a sterile, amber glass vial. Ensure you have access to a regulated Nitrogen (N₂) or Argon (Ar) gas line.

  • Evaporation: Transfer the required volume of the commercial ethanolic (14S,15R)-EET solution[1] into the amber glass vial. Place the vial under a gentle, steady stream of N₂ gas. Do not use heat. Evaporate until a thin, oily film remains at the bottom of the vial.

  • Purging the New Solvent: Take anhydrous, cell-culture grade DMSO and bubble N₂ gas through it for 5-10 minutes to displace dissolved oxygen.

  • Resuspension: Immediately add the purged DMSO to the lipid film to achieve your desired master stock concentration (e.g., 10 mM). Vortex gently for 15 seconds.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 5-10 µL) in small amber glass vials with PTFE-lined caps. Flush the headspace of each vial with N₂ before sealing.

  • Storage: Store immediately at -80°C. Note: While -20°C is acceptable for short-term storage of ethanolic stocks[1], -80°C is strongly recommended for DMSO stocks to prevent degradation over months.

Protocol B: Preparation of Aqueous Working Solutions (Bioassays)

Aqueous solutions of (14S,15R)-EET are highly unstable and must be prepared immediately prior to introduction to the bioassay system[5].

  • Thawing: Remove a single-use DMSO or Ethanol aliquot from -80°C and thaw rapidly on ice.

  • Primary Dilution: Dilute the stock into a physiological buffer (e.g., PBS pH 7.2) or serum-free culture media. To achieve maximum solubility, add the organic stock dropwise to the vigorously vortexing aqueous buffer.

    • Critical Limit: The final concentration of the organic vehicle (DMSO/EtOH) in the cell culture well should not exceed 0.1% to 1% (v/v) to prevent solvent-induced cytotoxicity[3].

  • Application: Apply the working solution to the cells or inject it into the animal model immediately. For example, in ischemic stroke models, 10 μM 14,15-EET working solutions are injected intravenously immediately during reperfusion[4].

  • Disposal: Discard any remaining aqueous solution. Do not freeze and reuse aqueous EET solutions.

Bioassay Integration & Self-Validating Controls

To ensure that the observed phenotypic changes (e.g., vasodilation, calcium influx, or mitophagy) are genuinely driven by (14S,15R)-EET and not an artifact of the vehicle or degraded byproducts, your bioassay must be a self-validating system.

Implementing a Negative Control (Antagonist Validation): To prove causality in your assay, utilize a structural analog antagonist such as 14,15-EE-5(Z)-E . This analog selectively antagonizes EET-induced relaxation of vascular smooth muscle and blocks EET-mediated hyperpolarization[5].

  • Validation Step: Pre-incubate a parallel cohort of cells/tissues with 10 µM 14,15-EE-5(Z)-E for 15 minutes prior to the addition of your freshly prepared (14S,15R)-EET working solution. A successful blockade of the biological readout (e.g., ~80% inhibition of relaxation[5]) confirms that your (14S,15R)-EET stock is active and that the observed mechanism of action is specific to the EET pathway.

References

  • Cayman Chemical. "(±)14(15)-EET Product Insert". caymanchem.com.
  • Cayman Chemical. "14,15-EE-5(Z)-E Product Information". caymanchem.com.
  • American Heart Association Journals. "14,15-EET Maintains Mitochondrial Homeostasis to Inhibit Neuronal Pyroptosis After Ischemic Stroke". ahajournals.org.
  • Semantic Scholar. "Intradomain Allosteric Regulation of Soluble Epoxide Hydrolase by Its Substrates". semanticscholar.org.
  • ResearchGate. "GPR40 is a Low Affinity Epoxyeicosatrienoic Acid Receptor in Vascular Cells". researchgate.net.

Sources

Method

Application Note: Mass Spectrometry Fragmentation Patterns of (14S,15R)-Epoxyeicosatrienoic Acid

Introduction Epoxyeicosatrienoic acids (EETs) are a class of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] These non-classic eicosanoids are potent regulato...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Epoxyeicosatrienoic acids (EETs) are a class of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] These non-classic eicosanoids are potent regulators of various physiological processes, including vasodilation, inflammation, and cellular proliferation.[1][3][4] Four primary regioisomers of EETs exist: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET, with the (14S,15R) enantiomer of 14,15-EET being a specific product of interest in many biological systems.[1] The biological activity of EETs is often transient, as they are rapidly metabolized by soluble epoxide hydrolase (sEH) to their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[1][5]

Given their low endogenous concentrations and rapid turnover, highly sensitive and specific analytical methods are required for the accurate quantification of EETs in complex biological matrices.[6][7] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled selectivity and sensitivity.[3][6][7] A thorough understanding of the fragmentation patterns of EETs under collision-induced dissociation (CID) is paramount for developing robust and reliable LC-MS/MS methods. This application note provides a detailed guide to the mass spectrometric behavior of (14S,15R)-EET, including optimized protocols for sample preparation and LC-MS/MS analysis, and a mechanistic explanation of its characteristic fragmentation pathways.

Experimental Workflow Overview

The successful analysis of (14S,15R)-EET from biological samples involves a multi-step process designed to isolate the analyte, separate it from interfering species, and detect it with high specificity and sensitivity.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma, Tissue Homogenate) spike Spike with Internal Standard (e.g., d8-14,15-EET) start->spike Add surrogate extract Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) spike->extract Isolate lipids reconstitute Dry Down and Reconstitute extract->reconstitute Concentrate lc Reverse-Phase LC Separation reconstitute->lc Inject ms Electrospray Ionization (ESI) Negative Mode lc->ms Ionize msms Tandem Mass Spectrometry (MS/MS) Collision-Induced Dissociation (CID) ms->msms Select & Fragment Precursor quant Quantification using MRM msms->quant Monitor transitions confirm Confirmation via Fragmentation Pattern quant->confirm Verify identity end Report Results confirm->end

Caption: Experimental workflow for the analysis of (14S,15R)-EET.

Protocols

Protocol 1: Solid-Phase Extraction (SPE) of EETs from Biological Fluids

This protocol is optimized for the extraction of EETs from plasma or serum. The key principle is the retention of the acidic eicosanoids on a reverse-phase sorbent, followed by elution with an organic solvent.

Materials:

  • C18 SPE cartridges

  • Methanol (MeOH), HPLC grade

  • Deionized water

  • Ethyl acetate, HPLC grade

  • Hexane, HPLC grade

  • 2M Hydrochloric acid (HCl)

  • Internal standard solution (e.g., deuterated 14,15-EET)

  • Nitrogen evaporator or centrifugal vacuum concentrator

Procedure:

  • Sample Preparation: Thaw plasma/serum samples on ice. To 1 mL of sample, add the internal standard. Acidify the sample to a pH of approximately 3.5 with 2M HCl to ensure the carboxylic acid group is protonated.[8][9]

  • Column Conditioning: Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the column to go dry.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a slow flow rate (approx. 0.5 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences.

    • Wash with 5 mL of 15% methanol in water to remove more polar lipids.

    • Wash with 5 mL of hexane to elute non-polar lipids that could cause ion suppression.

  • Elution: Elute the EETs with 5 mL of ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[8]

Protocol 2: LC-MS/MS Analysis of (14S,15R)-EET

This protocol outlines a typical reverse-phase LC-MS/MS method for the separation and detection of (14S,15R)-EET.

Liquid Chromatography (LC) Conditions:

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Acetic acid in water

  • Mobile Phase B: 0.1% Acetic acid in acetonitrile/methanol (90:10, v/v)[10]

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-3 min: 20% B

    • 3-16 min: 20% to 65% B

    • 16-19 min: 65% to 95% B

    • 19-23 min: Hold at 95% B

    • 23.2 min: 95% to 20% B

    • 23.2-25 min: Re-equilibrate at 20% B[10]

  • Injection Volume: 5-10 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative[11]

  • Capillary Voltage: 3.0-3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400-450 °C

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Collision Gas: Argon

  • Collision Energy: Optimized for each transition (typically 15-25 eV)

Mass Spectrometry Fragmentation of (14S,15R)-EET

Under negative mode ESI, (14S,15R)-EET readily forms a deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of 319.5. Subsequent collision-induced dissociation (CID) of this precursor ion yields a characteristic fragmentation pattern that is crucial for both quantification and structural confirmation.[12]

Key Fragmentation Pathways

The fragmentation of the [M-H]⁻ ion of 14,15-EET is dominated by cleavages around the epoxide ring and losses of small neutral molecules.

  • Neutral Loss of Water: A common fragmentation pathway for many eicosanoids is the loss of a water molecule (18 Da) from the precursor ion, resulting in a product ion at m/z 301.5.[12]

  • Neutral Loss of Water and Carbon Dioxide: Further fragmentation can lead to the loss of both water and carbon dioxide (44 Da), producing an ion at m/z 257.5.[12]

  • Cleavage Alpha to the Epoxide: The most diagnostic fragmentation for distinguishing between EET regioisomers involves cleavage of the carbon-carbon bonds adjacent to the epoxide ring. For 14,15-EET, cleavage between C13-C14 and C15-C16 is prominent. A key product ion is observed at m/z 219, which results from the cleavage of the C13-C14 bond with a subsequent rearrangement.[13]

G cluster_main cluster_frags Precursor [M-H]⁻ m/z 319.5 (14S,15R)-EET Frag1 [M-H-H₂O]⁻ m/z 301.5 Precursor->Frag1 - H₂O Frag3 [C₁₄H₂₇O]⁻ m/z 219 Precursor->Frag3 α-cleavage Frag2 [M-H-H₂O-CO₂]⁻ m/z 257.5 Frag1->Frag2 - CO₂

Caption: Proposed fragmentation pathway of (14S,15R)-EET.

Quantitative Data Summary

The following table summarizes the key mass transitions used for the quantification of (14S,15R)-EET in an MRM experiment.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed FragmentRole
(14S,15R)-EET319.5219.0Cleavage at C13-C14Quantifier
(14S,15R)-EET319.5301.5[M-H-H₂O]⁻Qualifier
d8-14,15-EET (IS)327.5226.0Cleavage at C13-C14Internal Standard

Trustworthiness and Self-Validation

The robustness of this analytical approach is ensured by several key factors:

  • Chromatographic Separation: The use of a high-efficiency C18 column allows for the separation of (14S,15R)-EET from its other regioisomers (5,6-EET, 8,9-EET, and 11,12-EET), which are isobaric and can interfere with accurate quantification.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., d8-14,15-EET) is crucial to correct for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[8]

  • MRM Analysis: The monitoring of at least two specific precursor-to-product ion transitions for the analyte of interest provides a high degree of confidence in its identification. The ratio of the quantifier to qualifier ion should remain constant across standards and samples.

Conclusion

The detailed characterization of the mass spectrometric fragmentation patterns of (14S,15R)-EET is fundamental for the development of sensitive and specific LC-MS/MS methods for its quantification in biological systems. By combining optimized solid-phase extraction with a well-defined reverse-phase chromatographic separation and tandem mass spectrometry, researchers can accurately measure this important lipid mediator. The characteristic fragmentation involving cleavage alpha to the epoxide ring provides the necessary selectivity to distinguish it from other EET regioisomers. The protocols and fragmentation data presented herein serve as a comprehensive guide for researchers and drug development professionals investigating the role of (14S,15R)-EET in health and disease.

References

  • Murphy, R. C., & Mathews, W. R. (1986). Collisionally induced dissociation of epoxyeicosatrienoic acids and epoxyeicosatrienoic acid-phospholipid molecular species. Analytical Biochemistry, 159(2), 273-281. [Link]

  • Chhonker, Y. S., Bala, V., & Murry, D. J. (2018). Quantification of eicosanoids and their metabolites in biological matrices: a review. Bioanalysis, 10(21), 1779-1797. [Link]

  • Kikuchi, S., et al. (2017). Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System. Biological & Pharmaceutical Bulletin, 40(7), 1056-1062. [Link]

  • Guo, Z., Mesaros, C., Blair, I., & Potter, D. (2009). Abstract #810: Development of a liquid chromatography electrospray ionization tandem mass spectrometric method for quantitative analysis of epoxyeicosatrienoic acids. Cancer Research, 69(9_Supplement), 810. [Link]

  • Gaucher, S. P., & Leary, J. A. (2000). Electron Transfer Dissociation and Collision-Induced Dissociation of Underivatized Metallated Oligosaccharides. Journal of the American Society for Mass Spectrometry, 11(4), 338-344. [Link]

  • Hayama, T., et al. (2018). A Simple and Highly Sensitive Quantitation of Eicosanoids in Biological Samples Using Nano-flow Liquid Chromatography/Mass Spectrometry. Analytical Sciences, 34(12), 1385-1391. [Link]

  • Al-Kofahi, M., et al. (2018). LC–MS/MS analysis for EETs (8, 9–, 11, 12–, and 14, 15–) and DHETs (8, 9–, 11, 12–, and 14, 15–) levels in WT and Tie2-sEH Tr mouse heart perfusates at baseline and post-ischemia. ResearchGate. [Link]

  • Morisseau, C., et al. (2018). LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. Methods in Molecular Biology, 1730, 121-133. [Link]

  • Chhonker, Y. S., et al. (2018). Quantification of Eicosanoids and Their Metabolites in Biological Matrices: A Review. Bioanalysis, 10(21), 1779-1797. [Link]

  • Wikipedia. (2023, December 26). Epoxyeicosatrienoic acid. [Link]

  • Karara, A., et al. (1991). Determination of EETs using microbore liquid chromatography with fluorescence detection. American Journal of Physiology-Heart and Circulatory Physiology, 261(6), H1948-H1955. [Link]

  • Yang, J., et al. (2018). Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. Journal of Chromatography B, 1092, 434-442. [Link]

  • Molina, H., et al. (2007). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Journal of Proteome Research, 6(11), 4230-4244. [Link]

  • Swaney, D. L., et al. (2007). On-line LC-MS approach combining collision-induced dissociation (CID), electron-transfer dissociation (ETD), and CID of an isolated charge-reduced species for the trace-level characterization of proteins with post-translational modifications. Journal of Proteome Research, 6(11), 4230-44. [Link]

  • Maddipati, K. R., & Falck, J. R. (2013). Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards. Prostaglandins & Other Lipid Mediators, 107, 102-110. [Link]

  • Spencer, C. L., et al. (2024). Electron-Activated Dissociation and Collision-Induced Dissociation Glycopeptide Fragmentation for Improved Glycoproteomics. bioRxiv. [Link]

  • Minuz, P., et al. (2013). Increased epoxyeicosatrienoic acids and reduced soluble epoxide hydrolase expression in the preeclamptic placenta. Placenta, 34(2), 177-183. [Link]

  • Edin, M. L., et al. (2015). A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma. Journal of Chromatography B, 990, 133-140. [Link]

  • Falck, J. R., et al. (2014). 14,15-Epoxyeicosa-5,8,11-trienoic Acid (14,15-EET) Surrogates: Carboxylate Modifications. Journal of Medicinal Chemistry, 57(16), 7016-7030. [Link]

  • Fang, X., et al. (1998). 14,15-Epoxyeicosatrienoic acid inhibits prostaglandin E2 production in vascular smooth muscle cells. American Journal of Physiology-Heart and Circulatory Physiology, 275(6), H2113-H2121. [Link]

  • Patel, M., et al. (1991). Formation and metabolism of 14,15-epoxyeicosatrienoic acid by human reproductive tissues. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1083(3), 259-266. [Link]

  • Zhang, Y., et al. (2022). CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators. International Journal of Molecular Sciences, 23(12), 6708. [Link]

  • Presearch. (2022, May 9). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry [Video]. YouTube. [Link]

  • Karara, A., et al. (1992). Determination of 14,15-epoxyeicosatrienoic acid and 14,15-dihydroxyeicosatrienoic acid by fluoroimmunoassay. Prostaglandins, 43(3), 227-238. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in (14S,15R)-Eet(1-) organic synthesis

Welcome to the Technical Support Center for Eicosanoid Synthesis . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Eicosanoid Synthesis . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of (14S,15R)-epoxyeicosatrienoic acid [(14S,15R)-EET] , often referred to in its deprotonated state as (14S,15R)-Eet(1-).

Synthesizing this biologically active lipid mediator is notoriously difficult due to the polyunsaturated nature of the arachidonic acid (AA) backbone, the lability of the oxirane ring, and the strict stereochemical requirements for biological activity. This guide provides causality-driven troubleshooting, self-validating protocols, and empirical data to secure high-yield, high-purity outcomes.

Diagnostic Workflow for Low Yields

Before altering your synthetic route, it is critical to isolate the root cause of your low yield. The following diagnostic logic tree maps the three primary failure modes: poor regioselectivity, low enantiomeric excess (ee), and downstream degradation.

TroubleshootingWorkflow Start Symptom: Low Yield of (14S,15R)-EET CheckRegio Check Regioselectivity (1H NMR / LC-MS) Start->CheckRegio CheckStereo Check Enantiomeric Excess (Chiral HPLC) Start->CheckStereo CheckDegrad Check for Degradation (DHET detection) Start->CheckDegrad PoorRegio Poor Regioselectivity (e.g., 8,9- or 11,12-EET present) CheckRegio->PoorRegio PoorStereo Low ee% (<90% 14S,15R) CheckStereo->PoorStereo HighDegrad Epoxide Hydrolysis (14,15-DHET detected) CheckDegrad->HighDegrad FixRegio Shift to Enzymatic Epoxidation (BM3-F87V Mutant) PoorRegio->FixRegio FixStereo Implement Chiral Resolution or Total Synthesis Route PoorStereo->FixStereo FixDegrad Maintain pH > 7.4 Avoid Acidic Silica Gel HighDegrad->FixDegrad

Diagnostic workflow for resolving low yield in (14S,15R)-EET synthesis.

Troubleshooting FAQs

Q: My chemical epoxidation using mCPBA or Urea-Hydrogen Peroxide (UHP) yields a complex mixture. Why is the regioselectivity so poor? A: Chemical oxidants struggle to differentiate between the four isolated cis-double bonds of arachidonic acid. While the C14-C15 alkene is slightly more electron-rich and less sterically hindered than the C5-C6 alkene, the energy difference is minimal. UHP oxidation typically yields a 14,15-EET to 11,12-EET ratio of only ~2.4:1[1]. Causality & Solution: To achieve absolute regioselectivity and stereoselectivity, you must abandon bulk chemical oxidants and utilize the engineered bacterial cytochrome P450 mutant BM3-F87V . The F87V mutation enlarges the active site, allowing the ω -end of arachidonic acid to orient perfectly for stereospecific epoxidation at the C14-C15 position[2].

Q: I am losing my product during silica gel chromatography. The yield drops from 80% crude to 15% purified. What is happening? A: You are inducing epoxide ring-opening. The oxirane ring of 14,15-EET is highly susceptible to acid-catalyzed hydrolysis, converting your target into the biologically inactive 14,15-dihydroxyeicosatrienoic acid (14,15-DHET)[3]. Standard silica gel is inherently acidic (pH ~4.5-5.5). Causality & Solution: The tension of the three-membered oxirane ring makes it a prime target for nucleophilic attack by ambient moisture when protonated. You must deactivate your silica gel by pre-flushing the column with 1% triethylamine (TEA) in hexanes, or switch entirely to reverse-phase HPLC (RP-HPLC) using neutral or slightly basic mobile phases.

Q: How can I confirm the enantiomeric purity of my (14S,15R)-EET without complex derivatization? A: Chiral chromatography is the gold standard. The enantiomers of 14,15-EET can be cleanly resolved using a Chiralcel OJ column. Causality & Solution: The spatial arrangement of the epoxide dictates its interaction with the chiral stationary phase. Running an isocratic gradient of hexane/methanol/glacial acetic acid (100:0.5:0.1, v/v/v) at 2 mL/min will elute the (14S,15R) enantiomer first, followed by the (14R,15S) enantiomer[4]. Note: The trace acetic acid here is tolerated due to the non-aqueous environment, but fractions must be immediately neutralized or concentrated.

Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. The following methodologies include "Self-Validation Checkpoints" to prevent the compounding of errors.

Protocol A: Enzymatic Synthesis of (14S,15R)-EET via BM3-F87V

This method leverages biological machinery to bypass the regioselectivity and stereoselectivity issues of chemical synthesis[2].

Reagents: Arachidonic acid (AA), purified BM3-F87V enzyme, NADPH regeneration system (glucose-6-phosphate, NADP+, glucose-6-phosphate dehydrogenase), 100 mM potassium phosphate buffer (pH 7.4). Step-by-Step Methodology:

  • Preparation: Dissolve AA in absolute ethanol to a stock concentration of 10 mM. Ensure the final ethanol concentration in the reaction does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Incubation: In a 50 mL conical tube, combine 20 mL of 100 mM potassium phosphate buffer (pH 7.4), the NADPH regeneration system, and 1 µM BM3-F87V. Equilibrate to 37°C.

  • Initiation: Add AA to a final concentration of 100 µM. Shake at 150 rpm for 45 minutes.

  • Self-Validation Checkpoint (Reaction Monitoring): At 30 minutes, extract a 50 µL aliquot. Quench with 50 µL methanol, centrifuge, and inject the supernatant into an RP-HPLC system. Validation Criteria: You must observe >85% depletion of the AA peak (retention time ~18 min) and the appearance of the 14,15-EET peak (retention time ~12 min). If conversion is <50%, your NADPH system has failed or the enzyme is inactive; abort and prepare fresh reagents.

  • Extraction: Quench the bulk reaction by adding an equal volume of ice-cold ethyl acetate. Vortex vigorously. Centrifuge at 3000 x g for 5 minutes to separate layers.

  • Isolation: Collect the upper organic layer. Repeat the extraction twice. Pool the organic layers, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under a stream of nitrogen. Purify via RP-HPLC using a Waters Symmetry C18 column, eluting with methanol/water (85:15) containing 0.01% ammonium acetate to maintain a neutral pH and protect the epoxide.

Protocol B: Total Synthesis via Fragment Coupling (Wittig Olefination)

For absolute structural confirmation or scale-up where enzymes are impractical, a convergent total synthesis is required.

Step-by-Step Methodology:

  • Chiral Pool Synthesis: Synthesize the C14-C20 chiral epoxide fragment utilizing a Sharpless asymmetric epoxidation on the corresponding allylic alcohol precursor to guarantee the (14S,15R) configuration.

  • Aldehyde Preparation: Synthesize the C1-C13 fragment terminating in a phosphonium salt.

  • Wittig Coupling: In a flame-dried flask under argon, dissolve the C1-C13 phosphonium salt in anhydrous THF. Cool to -78°C. Add Sodium bis(trimethylsilyl)amide (NaHMDS) dropwise to generate the ylide.

  • Coupling: Slowly add the C14-C20 chiral epoxide aldehyde. Allow the reaction to warm to room temperature over 4 hours.

  • Self-Validation Checkpoint (Stereochemical Integrity): Isolate a crude sample and perform 1H NMR. Validation Criteria: Confirm the presence of the cis-alkene protons at ~5.3-5.5 ppm and verify the epoxide protons remain intact at ~2.95 ppm[1]. If the epoxide protons are shifted or absent, the basic conditions of the Wittig reaction caused ring-opening.

  • Deprotection: Saponify the terminal methyl ester using 1M LiOH in THF/Water (4:1) at 0°C to yield the free (14S,15R)-EET.

Quantitative Data Summaries

Use the following empirical data to select the appropriate synthetic route based on your lab's capabilities and purity requirements.

Synthesis MethodRegioselectivity (14,15-EET)Enantiomeric Excess (14S,15R)Typical YieldPrimary Failure Mode
Chemical (mCPBA) Poor (~25%)Racemic (0% ee)10-15%Over-epoxidation to diepoxides
Chemical (UHP) Moderate (~40%)Racemic (0% ee)20-30%Isomerization / Poor Selectivity
Enzymatic (BM3-F87V) Excellent (>95%) High (>90% ee) 60-80% Enzyme denaturation (EtOH >1%)
Total Synthesis Absolute (100%)Absolute (>98% ee)5-10% (Overall)Wittig E/Z scrambling

Biological Context: Why Purity Matters

The rigorous pursuit of high-yield, pure (14S,15R)-EET is not merely an academic exercise. In biological systems, EETs function as autocrine and paracrine mediators. Contamination with other regioisomers (like 11,12-EET) or the inactive 14,15-DHET metabolite will severely confound pharmacological assays, such as soluble epoxide hydrolase (sEH) inhibition studies or vasodilation assays[3].

SignalingPathway AA Arachidonic Acid CYP Cytochrome P450 (e.g., CYP2C/2J) AA->CYP Oxidation EET (14S,15R)-EET CYP->EET Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis (Degradation) Receptor Putative GPCR / BKCa Channels EET->Receptor Activation DHET 14,15-DHET (Inactive Metabolite) sEH->DHET Vaso Vasodilation & Anti-inflammatory Effects Receptor->Vaso Signaling Cascade

Biosynthetic and signaling pathway of (14S,15R)-EET highlighting the critical degradation step by sEH.

References

  • Probing the orientation of inhibitor and epoxy-eicosatrienoic acid binding in the active site of soluble epoxide hydrolase. National Institutes of Health (NIH). Available at:[Link]

  • Synthesis of 14,15-EET from Arachidonic Acid Using Urea–Hydrogen Peroxide as the Oxidant. ResearchGate. Available at:[Link]

  • Lipoxygenase-catalyzed transformation of epoxy fatty acids to hydroxy-endoperoxides. National Institutes of Health (NIH). Available at:[Link]

  • Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation. American Journal of Physiology. Available at:[Link]

Sources

Optimization

Technical Support Center: (14S,15R)-EET Stability &amp; Handling Guide

Welcome to the Technical Support Center for (14S,15R)-EET (14,15-epoxyeicosatrienoic acid). As a Senior Application Scientist, I frequently see researchers struggle with the reproducibility of assays involving this poten...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (14S,15R)-EET (14,15-epoxyeicosatrienoic acid). As a Senior Application Scientist, I frequently see researchers struggle with the reproducibility of assays involving this potent cytochrome P450-derived lipid mediator.

The structural reality of 14,15-EET is that it is inherently unstable. It contains a highly strained epoxide ring at the 14,15-position and three cis-double bonds (5Z, 8Z, 11Z). Without strict environmental controls, your standard will rapidly degrade before it ever reaches your experimental model. This guide provides field-proven, self-validating methodologies to prevent spontaneous hydrolysis and auto-oxidation, ensuring the absolute integrity of your data.

Mechanistic Overview of 14,15-EET Degradation

To optimize storage, we must first understand the causality of its degradation. 14,15-EET is attacked via three primary pathways:

  • Enzymatic Hydrolysis: In biological matrices (like plasma or tissue homogenates), soluble epoxide hydrolase (sEH) rapidly opens the epoxide ring to form the biologically inactive diol, 14,15-DHET[1].

  • Chemical Hydrolysis: The strained epoxide ring is highly susceptible to nucleophilic attack by water. In aqueous buffers—especially under mildly acidic conditions—14,15-EET spontaneously hydrolyzes to 14,15-DHET[2].

  • Auto-oxidation: The polyunsaturated lipid tail is a prime target for lipid peroxidation driven by atmospheric oxygen and trace transition metals.

Degradation EET 14,15-EET (Active Epoxide) sEH Soluble Epoxide Hydrolase (sEH) (Biological Matrix) EET->sEH Enzymatic Acid Aqueous / Acidic Buffer (Spontaneous Hydrolysis) EET->Acid Chemical Oxidation Auto-oxidation (O2 / Transition Metals) EET->Oxidation Radical DHET 14,15-DHET (Inactive Diol) sEH->DHET Acid->DHET Peroxides Lipid Peroxides (Degradants) Oxidation->Peroxides

Fig 1. Primary degradation pathways of 14,15-EET via enzymatic, chemical, and oxidative mechanisms.

Quantitative Storage & Solubility Parameters

Aqueous buffers should never be used for the long-term storage of 14,15-EET. All stock solutions must be maintained in anhydrous organic solvents.

Solvent MatrixMax SolubilityRecommended Storage TempMaximum Storage Duration
Ethanol (100%) >50 mg/mL-20°C to -80°C≥ 1 to 2 years[3]
DMSO / DMF (Anhydrous) ~50 mg/mL-80°C6 months (Argon purged)[4]
PBS (pH 7.2 - 7.4) ~1 mg/mL4°C< 12 to 24 hours[4]
Acidic Buffer (pH < 4) N/AAny TemperatureRapid hydrolysis to DHET[2]
Frequently Asked Questions (Troubleshooting)

Q1: Why does my 14,15-EET standard lose biological activity after being diluted in PBS for a few days? A1: You are observing spontaneous chemical hydrolysis. While 14,15-EET is sparingly soluble in PBS (up to ~1 mg/mL), water acts as a nucleophile against the epoxide ring. We do not recommend storing any aqueous solution of 14,15-EET for more than one day[4]. Always prepare aqueous dilutions immediately prior to your assay.

Q2: How can I accurately measure 14,15-EET in plasma if soluble epoxide hydrolase (sEH) rapidly degrades it? A2: Because sEH expression is abundant and highly active (often upregulated in models like spontaneously hypertensive rats)[1], native 14,15-EET is notoriously difficult to capture. The gold-standard workaround is to intentionally hydrolyze all remaining 14,15-EET in your sample into 14,15-DHET using acetic acid (pH 3-4). You then measure the total DHET pool via ELISA or LC-MS/MS, which serves as a stable, stoichiometric proxy for total EET production[2].

Q3: I added Triphenylphosphine (TPP) to my biological samples as directed, but now there is a visible precipitate. Is my sample compromised? A3: No, your sample is perfectly safe. TPP is a potent antioxidant required to prevent auto-oxidation of the lipid tail. It is poorly soluble in aqueous media, meaning it will naturally precipitate[2]. In fact, this acts as a self-validating visual indicator: the presence of the precipitate confirms your sample is fully saturated with the antioxidant. Simply centrifuge the sample to pellet the TPP before downstream analysis[2].

Validated Experimental Protocols
Protocol A: Solvent Exchange and Assay Preparation

When transitioning from your commercial ethanolic stock to an assay-compatible solvent, thermal stress and oxygen exposure must be minimized.

Workflow Start Stock Solution (Ethanol, -20°C) Evap Evaporate Ethanol (Gentle N2/Argon stream) Start->Evap Solvent Reconstitute in Anhydrous DMSO or DMF Evap->Solvent Purge Purge Vial with Argon (Displace Oxygen) Solvent->Purge Aqueous Dilute in Aqueous Buffer (e.g., PBS pH 7.4) Purge->Aqueous Assay Prep Store Store Aliquots at -80°C (Inert Atmosphere) Purge->Store Long-term Storage Use Use Immediately (< 12-24 hours) Aqueous->Use Do not freeze

Fig 2. Optimal solvent exchange and storage workflow to maintain 14,15-EET structural integrity.

Step-by-Step Methodology:

  • Aliquot the required volume of the 14,15-EET ethanolic stock into a clean, dry glass vial.

  • Evaporate the ethanol under a gentle, steady stream of Nitrogen or Argon gas[4]. Critical: Do not use vacuum centrifugation (SpeedVac) or heat, as this introduces thermal stress and ambient oxygen.

  • Immediately reconstitute the dried lipid film in an anhydrous, inert-gas-purged organic solvent (e.g., DMSO or DMF)[4].

  • Blanket the vial with Argon gas (creating an "Argon blanket" pouch) to displace residual oxygen before capping[2].

  • Dilute into your aqueous assay buffer (e.g., PBS) immediately prior to the experiment. Discard any unused aqueous solution after 12 hours[4].

Protocol B: Biological Sample Extraction & Stabilization

To extract 14,15-EET from cells or plasma without losing it to sEH or oxidation.

Step-by-Step Methodology:

  • Collect biological samples directly into a tube containing Triphenylphosphine (TPP) to achieve a final concentration of 0.1 mM[2].

  • Homogenize or sonicate the samples immediately on ice to halt enzymatic activity[2].

  • (Optional - For Total EET+DHET Conversion): To bypass EET instability entirely, dissolve the extracted residue in ~20 μL of ethanol, then add 20 μL of acetic acid to drop the pH to approximately 3-4[2].

  • Flush the reaction vial with Argon (or add clean powdered dry ice to displace oxygen) and incubate for 12 hours at 45°C or 18 hours at room temperature. This quantitatively hydrolyzes all 14,15-EET to 14,15-DHET[2].

  • Centrifuge the sample to separate the insoluble TPP precipitate before running your ELISA or LC-MS/MS[2].

References
  • Avanti Polar Lipids. "14(15) EET Avanti Eicosanoid | Ethanol Neutral Lipids." avantiresearch.com. 3

  • Abcam. "ab175812 – 14,15 EET / DHET ELISA Kit Protocol." abcam.co.jp. 2

  • Cayman Chemical. "(±)11(12)-DiHET Product Information & Handling." caymanchem.com. 4

  • American Heart Association (Circulation Research). "Soluble Epoxide Hydrolase Regulates Hydrolysis of Vasoactive Epoxyeicosatrienoic Acids." ahajournals.org. 1

Sources

Troubleshooting

reducing auto-oxidation of (14S,15R)-Eet(1-) in aqueous solutions

Welcome to the Technical Support Center for Eicosanoid Handling. As researchers transition from organic synthesis to in vitro and in vivo biological assays, the chemical lability of epoxyeicosatrienoic acids (EETs) becom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Eicosanoid Handling. As researchers transition from organic synthesis to in vitro and in vivo biological assays, the chemical lability of epoxyeicosatrienoic acids (EETs) becomes a primary failure point.

As a Senior Application Scientist, I have designed this guide to address the critical challenge of reducing the auto-oxidation of (14S,15R)-EET(1-) in aqueous solutions. This resource bypasses generic advice, focusing instead on the mechanistic causality of lipid degradation and providing self-validating protocols to ensure absolute scientific integrity in your assays.

Part 1: Mechanistic Insights into EET Auto-Oxidation

To stop degradation, you must first understand its chemical causality. (14S,15R)-EET(1-) is an arachidonic acid derivative containing 1,4-dienyl substructures (bis-allylic methylene groups). These specific carbon sites are highly susceptible to hydrogen abstraction, which initiates a non-enzymatic, free-radical 1[1]. In aqueous environments, dissolved oxygen and trace transition metals rapidly catalyze this lipid peroxidation process.

AutoOxidation EET 14,15-EET (1,4-dienyl moiety) Radical Carbon-centered Radical (R•) EET->Radical Hydrogen Abstraction Initiation Initiation (Trace Metals / ROS) Initiation->Radical Catalysis Peroxy Peroxyl Radical (ROO•) Radical->Peroxy + O2 (Aqueous) Propagation Propagation (H-abstraction) Peroxy->Propagation Propagation->Radical Chain Reaction Hydroperoxide Lipid Hydroperoxide (ROOH) Propagation->Hydroperoxide + New EET Degradation Degradation (Aldehydes/Ketones) Hydroperoxide->Degradation Cleavage

Fig 1: Radical chain reaction pathway of 14,15-EET auto-oxidation in aqueous environments.

Part 2: Troubleshooting FAQs

Q1: Why does (14S,15R)-EET(1-) degrade so rapidly in my aqueous assay buffers compared to my organic stocks? A1: In organic solvents (like ethanol) stored at -80°C, molecular mobility and dissolved oxygen are minimized. However, when transferred to aqueous solutions at physiological pH, two things happen:

  • Trace transition metals (e.g., Fe²⁺, Cu²⁺) in the water catalyze the Fenton reaction, initiating radical formation.

  • Due to its amphiphilic nature, EETs form micelles in water. This physically concentrates the lipid molecules, allowing a single peroxyl radical to rapidly propagate from one EET molecule to the next in a highly efficient chain reaction.

Q2: We need to store prepared aqueous solutions for a multi-day experiment. Is this feasible? A2: No. It is a strict standard in eicosanoid handling that2[2]. Even with optimal degassing and chelators, the half-life of native EETs in aqueous media is measured in hours. You must store the stock as a solution in ethanol or DMSO under an inert gas at -20°C or -80°C[2]. Reconstitute only the exact volume needed immediately prior to your assay.

Q3: Our downstream functional assays (e.g., in vivo vasorelaxation) suffer from high variability due to this instability. What is the modern workaround? A3: If your experimental design permits, transition from native (14S,15R)-EET(1-) to synthetic EET analogs. Modern drug development has produced analogs where the susceptible carboxylate or epoxide groups are modified, or ether bonds replace the ester linkages. These alkoxy- or ether-EET analogs (such as EET-F01) are specifically designed with 3[3] and enzymatic degradation by soluble epoxide hydrolase (sEH)[4][5].

Part 3: Quantitative Stability Profile

To guide your experimental planning, refer to the stability matrix below. This data highlights the drastic difference in half-life based on solvent and storage conditions.

Table 1: Quantitative Stability Profile of 14,15-EET Under Various Conditions

Storage ConditionSolvent / MatrixAdditivesEstimated Half-LifeRecommendation
-80°C, Argon OverlayEthanol (100%)None> 2 YearsOptimal Stock Storage
-20°C, Argon OverlayEthanol (100%)None> 1 YearRoutine Stock Storage
4°C, Argon PurgedAqueous PBS (pH 7.2)0.1 mM EDTA~ 24 - 48 HoursImmediate Assay Use
25°C (Room Temp), AirAqueous PBS (pH 7.2)None< 12 HoursDO NOT USE
37°C, Cell CultureDMEM / Media0.1% BSA< 2 HoursReplenish frequently

Part 4: Validated Methodology for Aqueous Preparation

To formulate an aqueous vehicle that minimizes auto-oxidation without interfering with cellular assays, you must systematically eliminate oxygen and trace metals. Follow this self-validating Standard Operating Procedure (SOP).

Workflow Stock 1. Stock Retrieval (EtOH at -80°C) Evap 2. Evaporation (N2 Stream) Stock->Evap Recon 4. Reconstitution (Vortex/Sonicate) Evap->Recon Buffer 3. Buffer Prep (Degassed, EDTA) Buffer->Recon Assay 5. Immediate Use (< 24h limit) Recon->Assay

Fig 2: Self-validating workflow for preparing 14,15-EET aqueous solutions to minimize oxidation.

Step-by-Step Protocol: Reconstitution of 14,15-EET

Step 1: Buffer Deoxygenation & Chelation

  • Prepare 1X PBS (pH 7.2) and add 0.1 mM EDTA.

    • Causality: EDTA chelates Fe²⁺/Cu²⁺, preventing Fenton-mediated radical initiation.

  • Sparge the buffer with ultra-pure Argon gas for 30 minutes.

    • Causality: Argon is heavier than nitrogen and creates a superior inert blanket, starving the propagation phase of the lipid peroxidation cycle.

  • Self-Validation Check: Insert a dissolved oxygen (DO) probe into the buffer. Proceed to the next step only if DO < 0.5 mg/L.

Step 2: Aliquoting and Solvent Removal

  • Retrieve the 14,15-EET stock (stored as a2[2] at -80°C).

  • Aliquot the required mass into an amber glass vial (to prevent photo-oxidation).

  • Evaporate the ethanol under a gentle, continuous stream of Nitrogen gas until a thin lipid film forms[2].

  • Self-Validation Check: Smell the vial; there should be zero residual ethanol odor, which could otherwise interfere with sensitive cellular assays.

Step 3: Reconstitution and Stabilization

  • Immediately add the degassed, chelated buffer to the lipid film.

  • Add 0.1% fatty-acid-free Bovine Serum Albumin (BSA) if your downstream assay permits.

    • Causality: BSA acts as a carrier protein. It binds the hydrophobic tail of the EET, preventing micelle formation and physically shielding the 1,4-dienyl backbone from aqueous oxidants.

  • Vortex gently for 30 seconds.

  • Self-Validation Check: Inspect the vial against a light source. The solution must be optically clear. Turbidity indicates insoluble micelles and a high risk of rapid oxidation. Use the solution immediately.

References

  • Title: 14,15-Epoxyeicosa-5,8,11-trienoic Acid (14,15-EET) Surrogates: Carboxylate Modifications Source: ACS Publications (acs.org) URL: [Link]

  • Title: Kidney-Targeted Epoxyeicosatrienoic Acid Analog, EET-F01, Reduces Inflammation, Oxidative Stress, and Cisplatin-Induced Nephrotoxicity Source: MDPI (mdpi.com) URL: [Link]

  • Title: Development of Epoxyeicosatrienoic Acid Analogs with in Vivo Anti-Hypertensive Actions Source: NIH (nih.gov) URL: [Link]

  • Title: New Alkoxy- Analogues of Epoxyeicosatrienoic Acids Attenuate Cisplatin Nephrotoxicity In Vitro... Source: ACS Publications (acs.org) URL: [Link]

Sources

Optimization

Eicosanoid Bioanalysis Support Center: Overcoming Matrix Effects in (14S,15R)-EET Quantification

Welcome to the Technical Support Center for Eicosanoid Bioanalysis. This hub is dedicated to troubleshooting the quantification of (14S,15R)-epoxyeicosatrienoic acid anion[(14S,15R)-Eet(1-), commonly referred to as 14,15...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Eicosanoid Bioanalysis. This hub is dedicated to troubleshooting the quantification of (14S,15R)-epoxyeicosatrienoic acid anion[(14S,15R)-Eet(1-), commonly referred to as 14,15-EET] in human plasma using LC-MS/MS.

14,15-EET is a critical cytochrome P450 (CYP) metabolite of arachidonic acid and a primary in vivo substrate for soluble epoxide hydrolase (sEH)[1]. Because it circulates at low endogenous concentrations (pM to nM range) and is analyzed in complex lipid-rich matrices, overcoming matrix effects (ion suppression/enhancement) is the most critical hurdle for reliable quantification[2][3].

Pathway AA Arachidonic Acid (Membrane Phospholipids) CYP CYP450 Epoxygenases (CYP2C, CYP2J) AA->CYP Oxidation EET (14S,15R)-EET (Active Vasodilator) CYP->EET Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET 14,15-DHET (Inactive Metabolite) sEH->DHET Diol Formation

CYP450-mediated synthesis of 14,15-EET and its degradation by sEH.

Section 1: Diagnostics & Mechanisms (FAQ)

Q: Why is (14S,15R)-Eet(1-) experiencing massive signal loss in my plasma samples compared to neat solvent? A: You are experiencing ion suppression, the most common matrix effect in electrospray ionization (ESI)[3][4]. In negative ion mode ([M-H]-), 14,15-EET competes for charge on the surface of ESI droplets with co-eluting endogenous plasma components—primarily glycerophospholipids and salts[3]. Because phospholipids are present in plasma at massive concentrations (~1-2 mg/mL) compared to 14,15-EET (ng/mL range)[5], they saturate the droplet surface, preventing the analyte from transitioning into the gas phase.

Q: How do I quantitatively calculate the Matrix Effect (ME) in my assay? A: Relying on absolute peak area is misleading. You must use the Post-Extraction Spike Method [3].

  • Extract a blank plasma matrix (or a surrogate matrix if true blank is unavailable).

  • Spike the post-extracted matrix with a known concentration of 14,15-EET.

  • Prepare a neat solution of 14,15-EET at the exact same concentration in the reconstitution solvent.

  • Calculate ME: ME (%) = (Peak Area of Post-Extraction Spike / Peak Area of Neat Solution) × 100.

Interpretation: An ME of 100% means no matrix effect. <100% indicates ion suppression; >100% indicates ion enhancement. Acceptable bioanalytical limits typically allow MEs between 85% and 115%, provided the internal standard compensates for the variance[6].

Table 1: Impact of Sample Preparation on 14,15-EET Matrix Effects
Sample Preparation MethodTypical Recovery (%)Matrix Effect (%)LLOQ (ng/mL)Primary Contaminants Remaining
Protein Precipitation (PPT) 85 - 95%40 - 50% (Severe Suppression)1.0 - 2.0Phospholipids, Salts, Proteins
Liquid-Liquid Extraction (LLE) 65 - 75%75 - 85% (Moderate Suppression)0.5 - 1.0Neutral Lipids, Non-polar compounds
Solid Phase Extraction (SPE) 85 - 95%90 - 105% (Minimal Effect)0.01 - 0.5Minimal

(Data synthesized from standard eicosanoid LC-MS/MS validation studies[3][6][7])

Section 2: Sample Preparation Troubleshooting

Q: My current Protein Precipitation (PPT) method is fast, but the ion suppression is ruining my LLOQ. What is the best alternative? A: PPT only removes large proteins; it leaves the entire plasma lipidome in your sample[3]. To overcome this, you must transition to Solid-Phase Extraction (SPE) using a polymeric reversed-phase sorbent (e.g., HLB or Strata-X)[7]. SPE allows for targeted washing steps that elute salts and highly polar interferences before eluting the eicosanoids, while leaving complex, highly retained phospholipids trapped on the frit[7].

Step-by-Step Methodology: Optimized SPE Protocol for 14,15-EET Plasma Quantification

Causality note: This protocol is a self-validating system. The inclusion of antioxidants prevents ex vivo auto-oxidation of arachidonic acid into artificial EETs, while the specific wash steps selectively partition matrix interferents.

  • Sample Thawing & Protection: Thaw 100 µL of human plasma on ice. Immediately add 1 µL of 50 mM Butylated hydroxytoluene (BHT) and 5 mM Triphenylphosphine (TPP) to prevent ex vivo lipid peroxidation[5][8].

  • Internal Standard Addition: Spike the sample with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS), specifically 14,15-EET-d11[5][7]. Crucial: SIL-IS must be added before any extraction steps to correct for both extraction loss and downstream matrix effects.

  • Protein Disruption: Add 400 µL of ice-cold methanol to precipitate proteins and disrupt lipid-protein binding[8]. Vortex for 2 minutes, incubate on ice for 15 minutes, and centrifuge at 14,000 × g for 10 minutes at 4°C[8].

  • SPE Conditioning: Condition a 96-well polymeric reversed-phase SPE cartridge (e.g., 30 mg) with 1 mL Methanol, followed by 1 mL MS-grade Water[5][7].

  • Loading: Dilute the supernatant from Step 3 with 2 mL of 0.1% acetic acid in water (to protonate the carboxylic acid of 14,15-EET, increasing hydrophobicity) and load onto the cartridge[5][7].

  • Washing (Matrix Removal): Wash with 3 mL of 10% Methanol in water[7]. Why? This specific polarity is strong enough to wash away salts, urea, and highly polar matrix components, but weak enough to keep the hydrophobic 14,15-EET retained on the sorbent.

  • Elution: Elute with 1 mL of 100% Methanol or Ethyl Acetate[5][7].

  • Reconstitution: Evaporate under a gentle stream of nitrogen and reconstitute in 50 µL of initial LC mobile phase.

Workflow Plasma Plasma Sample + SIL-IS Spike PPT Protein Precipitation (Cold MeOH) Plasma->PPT Load Load onto HLB SPE Cartridge PPT->Load Wash Wash Step (10% MeOH) - Removes Salts Load->Wash Elute Elution (100% MeOH or EtOAc) Wash->Elute LCMS LC-MS/MS Analysis Elute->LCMS

Step-by-step SPE workflow to isolate 14,15-EET and eliminate matrix interferences.

Section 3: Chromatography & Mass Spectrometry Optimization

Q: Even with SPE, patient samples show varying degrees of signal suppression. How do I ensure quantitative accuracy? A: You must rely on the Stable Isotope-Labeled Internal Standard (SIL-IS) compensation mechanism . By using 14,15-EET-d11, the internal standard co-elutes chromatographically with the endogenous 14,15-EET[1][3][7]. When the co-eluting matrix enters the ESI source, it suppresses the ionization of both the native analyte and the d11-isotope to the exact same degree. Therefore, the ratio of (Analyte Area / IS Area) remains constant, neutralizing the quantitative error caused by the matrix effect[3].

Q: Are there chromatographic strategies to shift 14,15-EET away from the suppression zone? A: Yes. Phospholipids typically elute late in reversed-phase gradients due to their high hydrophobicity.

  • Gradient Optimization: Use a shallow gradient of Acetonitrile/Water with 0.01% to 0.02% acetic acid (pH ~4.0)[7]. This pH ensures the analyte is partially ionized for negative ESI but retained enough for separation.

  • Column Choice: Utilize a sub-2 µm particle size UPLC column (e.g., BEH C18)[5][7]. The high peak capacity narrows the 14,15-EET peak width, allowing it to elute in a distinct window separate from broad phospholipid elution bands.

  • Divert Valve: Program the LC-MS divert valve to send the first 2 minutes (salts) and the last 3 minutes (phospholipids) of the LC run to waste, preventing source contamination and long-term matrix buildup[9].

References
  • A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma. nih.gov.[Link]

  • Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo. nih.gov.[Link]

  • Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. nih.gov.[Link]

  • A sensitive LC-MS/MS method for the quantification of serum epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in the identification of diabetic kidney disease. researchgate.net.[Link]

  • Collection and Storage of Human Plasma for Measurement of Oxylipins. mdpi.com.[Link]

  • Overcoming matrix effects in liquid chromatography-mass spectrometry. nih.gov.[Link]

  • Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suit. lipidmaps.org.[Link]

  • Overcoming Matrix Interference in LC-MS/MS. sepscience.com.[Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. chromatographyonline.com.[Link]

Sources

Reference Data & Comparative Studies

Validation

comparative biological activity of (14S,15R)-Eet(1-) vs (14R,15S)-Eet(1-)

As drug development increasingly targets the cytochrome P450 (CYP) eicosanoid pathway for cardiovascular and renal therapeutics, understanding the stereochemical nuances of epoxyeicosatrienoic acids (EETs) is critical. 1...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets the cytochrome P450 (CYP) eicosanoid pathway for cardiovascular and renal therapeutics, understanding the stereochemical nuances of epoxyeicosatrienoic acids (EETs) is critical. 14,15-EET is a primary endogenous CYP epoxygenase metabolite of arachidonic acid. While often studied as a racemic mixture in early literature, the individual enantiomers—(14S,15R)-EET and (14R,15S)-EET —exhibit profound differences in receptor binding affinity, agonistic activity, and metabolic stability.

This guide provides an objective, data-driven comparison of these two enantiomers to assist researchers and application scientists in selecting the appropriate stereoisomer for analog development and target validation.

Executive Summary of Biological Activity

In vivo, the production of 14,15-EET is highly stereoselective. In mammalian kidney and endothelial tissues, CYP enzymes (such as CYP2C and CYP2J families) predominantly synthesize the (14S,15R)-EET enantiomer (>98% in specific cellular models) 1. Consequently, biological systems have evolved distinct sensitivities to the spatial orientation of the 14,15-epoxide.

While the (14R,15S) enantiomer demonstrates superior competitive binding at the putative EET surface receptor, it is the (14S,15R) conformation that is strictly required to trigger full agonistic downstream effects, such as vasodilation and anti-apoptotic signaling 2, 3. Furthermore, the primary metabolic enzyme responsible for EET degradation, soluble epoxide hydrolase (sEH), clears the (14R,15S) enantiomer at a significantly faster rate, making the (14S,15R) enantiomer the more metabolically stable and biologically persistent signaling molecule 4.

Quantitative Comparison Table
Biological Parameter(14S,15R)-EET(14R,15S)-EET
In Vivo Biosynthesis Predominant (Often >90% of pool)Minor / Trace
Receptor Binding (U-937 cells) Lower competitive displacementHigher competitive displacement
Vasodilator Agonism Full Agonist (Required for max activity)Partial / Weak Agonist
Anti-Apoptotic Activity High (Activates PI3K/Akt pathway)Low
sEH Hydration Rate (Metabolism) Slow (Higher metabolic stability)Fast (Specific hydration at C15)
Primary Application Agonist design, Vasodilation studiesReceptor binding assays, sEH kinetics

Mechanistic Pathways & Causality

Stereoselective Metabolism by Soluble Epoxide Hydrolase (sEH)

EETs act as transient autocrine/paracrine hormones because they are rapidly hydrolyzed by sEH into less active dihydroxyeicosatrienoic acids (DHETs). The orientation of the epoxide dictates the enzyme's hydration kinetics. The (14R,15S)-EET enantiomer exhibits a high-affinity specific hydration reaction at the C15 position, leading to rapid degradation. In contrast, (14S,15R)-EET is metabolized at a significantly lower rate, prolonging its half-life and biological efficacy in target tissues 5.

Metabolism AA Arachidonic Acid CYP CYP Epoxygenases AA->CYP Epoxidation EET_SR (14S,15R)-EET (Predominant in vivo) CYP->EET_SR Major Pathway EET_RS (14R,15S)-EET CYP->EET_RS Minor Pathway sEH Soluble Epoxide Hydrolase (sEH) EET_SR->sEH Substrate EET_RS->sEH Substrate DHET_SR (14S,15R)-DHET (Slow Hydration) sEH->DHET_SR Low Rate DHET_RS (14R,15S)-DHET (Fast Hydration) sEH->DHET_RS High Rate

CYP450 synthesis and sEH-mediated stereoselective metabolism of 14,15-EET enantiomers.

Agonistic Signaling: Vasodilation and Cell Survival

While (14R,15S)-EET is highly effective at displacing radiolabeled EETs from the putative receptor (indicating high binding affinity), it lacks the structural geometry required to fully activate downstream effectors. The (14S,15R)-(cis)-epoxide conformation is an absolute requirement for full agonistic activity 3. Upon binding, (14S,15R)-EET triggers the activation of large-conductance calcium-activated potassium (BKCa) channels, resulting in K+ efflux, membrane hyperpolarization, and subsequent vasodilation. Additionally, it acts as a potent anti-apoptotic factor by activating the PI3K/Akt signaling cascade, which blocks pro-apoptotic ceramide formation and caspase-3 activation 1.

Signaling EET (14S,15R)-EET Receptor Putative EET Receptor EET->Receptor Full Agonist Binding PI3K PI3K/Akt Pathway Receptor->PI3K Kinase Cascade BKCa BKCa Channel Activation Receptor->BKCa K+ Efflux Apoptosis Inhibition of Apoptosis (Caspase-3 Blockade) PI3K->Apoptosis Cell Survival Vasodilation Membrane Hyperpolarization & Vasorelaxation BKCa->Vasodilation Smooth Muscle Relaxation

Downstream signaling pathways of (14S,15R)-EET mediating vasodilation and anti-apoptosis.

Experimental Protocols (Self-Validating Systems)

To accurately evaluate the differential biological activities of these enantiomers, assays must be designed to isolate specific variables (e.g., binding vs. metabolism). The following protocols establish self-validating workflows for drug development professionals.

Protocol A: Competitive Radioligand Binding Assay (Receptor Affinity)

Rationale: U-937 monocytes naturally express the high-affinity putative EET receptor. By utilizing [3H]-14,15-EET as a baseline, researchers can quantify the exact displacement kinetics of unlabeled (14S,15R)-EET vs. (14R,15S)-EET. Rapid filtration is critical to prevent the dissociation of the ligand-receptor complex during washing.

  • Cell Preparation: Culture U-937 monocytes in RPMI-1640 medium. Harvest and resuspend cells in a binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA) to a concentration of 106 cells/mL.

  • Radioligand Incubation: Aliquot 200 µL of the cell suspension into assay tubes. Add 5 nM of [3H]-14,15-EET to establish total binding.

  • Competitive Displacement: Introduce escalating concentrations (1 nM to 10 µM) of either unlabeled (14S,15R)-EET or (14R,15S)-EET. Include a vehicle control (DMSO <0.1%).

  • Equilibration: Incubate the mixture at 4°C for 60 minutes to reach steady-state binding while minimizing cellular internalization or metabolic degradation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with 3 mL of ice-cold binding buffer.

  • Quantification: Transfer filters to scintillation vials, add 5 mL of scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Plot displacement curves to calculate Ki​ values.

Protocol B: Enantioselective sEH Hydrolysis Kinetic Assay

Rationale: To evaluate metabolic stability, recombinant human sEH is used to eliminate the background noise of cellular CYP or COX pathways. Methanol quenching is employed to instantly denature the enzyme, allowing for precise time-course kinetic modeling of DHET formation.

  • Enzyme Preparation: Prepare a solution of recombinant human sEH (4 nM) in 100 mM sodium phosphate buffer (pH 7.4) containing 0.1 mg/mL fatty acid-free BSA to prevent non-specific adsorption to plasticware.

  • Substrate Initiation: Pre-warm the enzyme solution to 37°C. Initiate the reaction by adding 50 µM of either (14S,15R)-EET or (14R,15S)-EET (in a 10 µL volume).

  • Time-Course Sampling: Incubate the reaction at 37°C with gentle shaking (100 rpm). At precise intervals (0.25, 15, 30, 60, 90, 120, and 180 minutes), extract a 100 µL aliquot of the reaction mixture.

  • Reaction Quenching: Immediately transfer the 100 µL aliquot into 100 µL of ice-cold methanol. Vortex vigorously for 10 seconds to precipitate the sEH protein and halt hydration.

  • Phase Separation: Centrifuge the quenched samples at 5,000 x g for 5 minutes at 4°C to pellet the denatured protein.

  • LC-MS/MS Analysis: Transfer the supernatant to HPLC vials. Quantify the depletion of the parent EET enantiomer and the appearance of the corresponding DHET diol using chiral LC-MS/MS. Calculate the metabolic half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) for each enantiomer.

References

  • The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor ACS Chemical Biology URL:[Link]

  • Epoxyeicosatrienoic Acid Analogs and Vascular Function Current Medicinal Chemistry URL:[Link]

  • Cytochrome P450 Epoxygenase Metabolism of Arachidonic Acid Inhibits Apoptosis Molecular and Cellular Biology URL:[Link]

  • Probing the orientation of inhibitor and epoxy-eicosatrienoic acid binding in the active site of soluble epoxide hydrolase National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Comparative

validating (14S,15R)-Eet(1-) quantification using isotope-labeled internal standards

Validating (14S,15R)-EET Quantification: A Comprehensive Comparison Guide Using Isotope-Labeled Internal Standards As a Senior Application Scientist specializing in targeted lipidomics, I frequently encounter the analyti...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating (14S,15R)-EET Quantification: A Comprehensive Comparison Guide Using Isotope-Labeled Internal Standards

As a Senior Application Scientist specializing in targeted lipidomics, I frequently encounter the analytical hurdles associated with quantifying low-abundance, short-lived signaling lipids. Among these, (14S,15R)-epoxyeicosatrienoic acid—commonly referred to as (14S,15R)-EET—presents a unique challenge. Produced via the cytochrome P450 (CYP450) metabolism of arachidonic acid, this specific enantiomer is a potent vasodilator and anti-apoptotic mediator.

However, its quantification is complicated by three factors: its rapid in vivo hydrolysis by soluble epoxide hydrolase (sEH) into less active dihydroxyeicosatrienoic acids (DHETs), its structural similarity to other regioisomers (e.g., 8,9-EET, 11,12-EET), and the presence of its stereoisomer, (14R,15S)-EET. To achieve rigorous, reproducible data, researchers must move beyond generic assays and implement highly specific, self-validating analytical systems.

This guide objectively compares the performance of Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Stable Isotope-Labeled Internal Standards (SIL-IS) against alternative methodologies, providing a field-proven framework for (14S,15R)-EET(1-) quantification.

The Biological and Analytical Landscape

In physiological environments, arachidonic acid is oxidized into four EET regioisomers. The specific enantiomeric ratio (e.g., 14S,15R vs. 14R,15S) is highly tissue- and CYP-isoform dependent. Because the (14S,15R) enantiomer often exhibits distinct biological activities, distinguishing it from its stereoisomer is critical for accurate pharmacological profiling.

Pathway AA Arachidonic Acid (Precursor) CYP CYP450 Epoxygenases AA->CYP Oxidation EET_1415 (14S,15R)-EET (Bioactive Enantiomer) CYP->EET_1415 Stereoselective EET_other (14R,15S)-EET & Other Regioisomers CYP->EET_other sEH Soluble Epoxide Hydrolase (sEH) EET_1415->sEH Hydrolysis DHET (14S,15R)-DHET (Metabolite) sEH->DHET

Caption: Arachidonic acid metabolism pathway highlighting (14S,15R)-EET generation and sEH hydrolysis.

In negative electrospray ionization (ESI-), the molecule readily loses a proton to form the carboxylate anion, (14S,15R)-EET(1-), yielding a precursor mass-to-charge ratio (m/z) of 319.2. The analytical challenge lies in isolating this specific ion from a complex biological matrix without signal distortion.

Comparative Analysis: Why SIL-IS LC-MS/MS is the Gold Standard

When evaluating analytical methods for eicosanoids, researchers typically choose between Enzyme-Linked Immunosorbent Assays (ELISA), standard LC-MS/MS using analog/surrogate internal standards, and LC-MS/MS using a matched SIL-IS.

While ELISA offers higher throughput and lower initial instrumentation costs, it is inherently flawed for enantiomer-specific eicosanoid analysis. Antibodies frequently cross-react with structurally similar isomers, leading to an overestimation of the target analyte [Benchchem][1]. Furthermore, standard reversed-phase LC-MS/MS (e.g., C18 columns) can separate regioisomers but fails to resolve the R,S and S,R enantiomers [ResearchGate][2].

The most critical variable, however, is the matrix effect . Biological samples cause unpredictable ion suppression or enhancement during ESI. If an analog internal standard (e.g., a generic odd-chain fatty acid) is used, it may elute at a different time than the target EET, exposing it to a different matrix environment and invalidating the quantification. A Stable Isotope-Labeled Internal Standard (such as 14,15-EET-d11) is chemically identical to the target but differs only in mass. It co-elutes exactly with the native analyte, experiencing the exact same ion suppression. By calculating the ratio of the native signal to the SIL-IS signal, the method intrinsically corrects for matrix effects, creating a self-validating system [Creative Proteomics][3].

Table 1: Objective Performance Comparison of Quantification Methods
Performance MetricChiral LC-MS/MS (SIL-IS)Standard LC-MS/MS (Analog IS)ELISA (Antibody-based)
Enantiomeric Specificity Absolute (Resolves 14S,15R from 14R,15S)None (Measures total 14,15-EET)None (High cross-reactivity)
Matrix Effect Compensation Excellent (Self-correcting via co-elution)Poor to Moderate (Elution times differ)Poor (Matrix proteins interfere)
Sensitivity (LLOQ) 0.1 - 0.5 ng/mL 0.5 - 1.0 ng/mL10 - 100 pg/mL (Often false positives)
Accuracy (% Recovery) 95% - 105% 80% - 120% (Variable)Highly variable
Throughput Moderate (Requires chiral run time)HighVery High (96-well plate)

Self-Validating Experimental Methodology

To achieve rigorous quantification of (14S,15R)-EET(1-), the following protocol integrates chiral chromatography with isotope dilution mass spectrometry. Every step is designed with a specific causal purpose to protect the integrity of the analyte.

Workflow Sample Biological Sample (+ sEH Inhibitor) Spike Spike SIL-IS (14,15-EET-d11) Sample->Spike Extract Liquid-Liquid Extraction (Ethyl Acetate) Spike->Extract Accounts for Recovery ChiralLC Chiral Reversed-Phase LC (Cellulose-3 Column) Extract->ChiralLC Purified Extract MSMS ESI-MS/MS (Negative Mode) [M-H]- Quantification ChiralLC->MSMS Enantiomer Resolution Data Ratio: Native / SIL-IS Absolute Quantification MSMS->Data Matrix Effect Compensated

Caption: Self-validating LC-MS/MS workflow for (14S,15R)-EET utilizing stable isotope-labeled internal standards.

Step 1: Sample Collection and Immediate Stabilization
  • Procedure : Collect plasma or tissue samples on ice. Immediately add a soluble epoxide hydrolase (sEH) inhibitor (e.g., t-AUCB or AUDA) to the collection tube.

  • Causality : Endogenous sEH remains active ex vivo and will rapidly hydrolyze (14S,15R)-EET into (14S,15R)-DHET. Failure to inhibit this enzyme at the moment of collection will result in artificially low EET quantification and skewed biological interpretations.

Step 2: Isotope Spiking (The Self-Validation Engine)
  • Procedure : Spike a precisely known concentration of 14,15-EET-d11 (SIL-IS) into the raw sample before any extraction or processing begins.

  • Causality : Liquid-liquid extraction is never 100% efficient[LIPID MAPS][4]. By introducing the heavy isotope at the very beginning, any physical loss of the lipid during extraction, or any degradation during handling, affects the native EET and the d11-EET equally. The final ratio remains perfectly preserved.

Step 3: Liquid-Liquid Extraction (LLE)
  • Procedure : Add a mixture of ethyl acetate and hexane to the sample. Vortex vigorously for 5 minutes, centrifuge at 4°C, and collect the upper organic layer. Evaporate to dryness under a gentle stream of ultra-pure nitrogen gas[PubMed][5].

  • Causality : Eicosanoids are highly lipophilic. LLE effectively precipitates out interfering proteins and highly polar metabolites, concentrating the lipid fraction and reducing downstream contamination of the MS source.

Step 4: Chiral Reversed-Phase Chromatography
  • Procedure : Reconstitute the sample in the mobile phase. Inject onto a chiral stationary phase column (e.g., Lux Cellulose-3) using an isocratic or shallow gradient of Methanol/Water containing 0.005% acetic acid [ResearchGate][2].

  • Causality : Standard C18 columns cannot differentiate stereoisomers. The chiral selector in the Cellulose-3 phase interacts differently with the spatial arrangement of the 14S,15R vs. 14R,15S epoxides, allowing them to elute at distinct retention times. The trace acetic acid ensures the carboxylate group remains partially protonated for optimal peak shape while still allowing efficient deprotonation in the MS source.

Step 5: Multiple Reaction Monitoring (MRM) via ESI-MS/MS
  • Procedure : Operate the triple quadrupole mass spectrometer in negative ESI mode. Monitor the specific transitions for the (1-)-state carboxylate anions:

    • Native (14S,15R)-EET : Precursor m/z 319.2 → Product m/z 219.1

    • SIL-IS (14,15-EET-d11) : Precursor m/z 330.2 → Product m/z 227.1

  • Causality : The first quadrupole filters for the intact [M-H]- ion. The collision cell fragments the molecule at the epoxide ring. The third quadrupole filters for this specific structural fragment. This dual-filter approach eliminates background noise from isobaric lipids that might share the same precursor mass but have different fragmentation patterns.

Method Validation Metrics

When properly executed, a SIL-IS validated chiral LC-MS/MS assay provides unparalleled analytical confidence. Below are typical validation metrics expected from a rigorously optimized system.

Table 2: Typical Validation Metrics for (14S,15R)-EET LC-MS/MS Assay
Validation ParameterTypical ValueAnalytical Implication
Lower Limit of Quantitation (LLOQ) 0.1 - 0.5 ng/mLSufficient to detect baseline endogenous circulating levels in plasma.
Intra-Assay Precision (%CV) 3.0% - 5.0%High repeatability within a single analytical batch.
Inter-Assay Precision (%CV) < 8.0%Reliable consistency across different days and instrument calibrations.
Extraction Recovery 80% - 90%Physical loss occurs, but is mathematically negated by the SIL-IS ratio.
Matrix Factor (SIL-IS Normalized) 0.98 - 1.02Demonstrates that ion suppression is perfectly compensated by the internal standard.

By transitioning from generic immunoassays or standard C18 chromatography to a chiral, isotope-dilution LC-MS/MS workflow, researchers can confidently map the stereospecific pharmacokinetics of (14S,15R)-EET, ensuring that downstream drug development and biomarker validation are built on an unshakeable analytical foundation.

References

  • LIPID MAPS. "Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry". Available at: [Link]

  • ResearchGate. "DEVELOPMENT OF A REVERSED PHASE CHIRAL LC/MS METHOD FOR THE DETERMINATION OF EPOXYEICOSANOID ENANTIOMERS". Available at:[Link]

  • PubMed (NIH). "A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation". Available at:[Link]

Sources

Validation

A Comparative Guide to the Vasodilatory Actions of (14S,15R)-EET and 11,12-EET

This guide provides an in-depth, objective comparison of the vasodilatory properties of two prominent epoxyeicosatrienoic acid (EET) regioisomers: (14S,15R)-EET and 11,12-EET. Designed for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the vasodilatory properties of two prominent epoxyeicosatrienoic acid (EET) regioisomers: (14S,15R)-EET and 11,12-EET. Designed for researchers, scientists, and drug development professionals in the cardiovascular field, this document synthesizes experimental data to elucidate the distinct mechanisms, potency, and vascular bed specificity of these critical signaling lipids.

Introduction: EETs as Endothelium-Derived Hyperpolarizing Factors (EDHFs)

Epoxyeicosatrienoic acids (EETs) are cytochrome P450 (CYP) epoxygenase metabolites of arachidonic acid.[1][2] They are key components of the endothelium-derived hyperpolarizing factor (EDHF) system, which governs vascular tone, particularly in resistance arteries, independent of nitric oxide (NO) and prostacyclin.[3][4] EETs are synthesized in endothelial cells and act as paracrine signals on adjacent vascular smooth muscle cells (VSMCs), causing hyperpolarization and subsequent vasodilation.[5] This action is fundamental to blood flow regulation and has significant implications for pathologies such as hypertension.

The four primary EET regioisomers—5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET—exhibit varied biological activities. This guide focuses on two of the most studied and potent isomers, 11,12-EET and 14,15-EET, with a specific emphasis on the stereochemically defined (14S,15R)-EET, to highlight critical differences in their vasodilatory profiles.

Core Mechanism: Activation of BKCa Channels

The principal mechanism underlying EET-induced vasodilation is the activation of large-conductance Ca²⁺-activated potassium (BKCa) channels on VSMCs.[1][6][7] Activation of these channels increases K⁺ efflux, leading to membrane hyperpolarization.[8] This change in membrane potential inhibits the opening of voltage-gated L-type Ca²⁺ channels, reducing intracellular Ca²⁺ concentration and causing smooth muscle relaxation.[1] While this is a shared endpoint, the upstream signaling pathways leading to BKCa activation can differ significantly between EET isomers.

Signaling Pathways and Molecular Targets

11,12-EET: A Multi-faceted Signaling Cascade

11,12-EET is a potent vasodilator across various vascular beds, and its signaling pathway involves several key intermediates.[9] Strong evidence suggests that its effects are mediated through a Gs protein-coupled receptor, leading to the activation of protein kinase A (PKA).[8][10] This PKA-dependent pathway appears crucial for the subsequent activation of potassium channels.[9] In some vascular beds, such as the renal arteries, the vasodilatory response to 11,12-EET analogs also involves protein phosphatase 2A (PP2A) activity.[11]

Furthermore, 11,12-EET has been identified as an activator of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[12] Activation of TRPV4 in VSMCs leads to localized Ca²⁺ influx, which in turn stimulates Ca²⁺ release from the sarcoplasmic reticulum (Ca²⁺ sparks). These localized Ca²⁺ events are sufficient to activate nearby BKCa channels, inducing hyperpolarization without a global increase in cytosolic calcium.[12]

(14S,15R)-EET: The Importance of Stereospecificity

The vasodilatory activity of 14,15-EET is highly dependent on its stereochemistry. Experimental data consistently show that the (14S,15R)-EET enantiomer is a more potent vasodilator than its (14R,15S) counterpart.[2][3][13] This stereospecificity strongly implies the involvement of a specific binding site or receptor, a concept supported by the development of regioisomer-specific antagonists.[1][2]

Like 11,12-EET, the action of (14S,15R)-EET converges on the activation of BKCa channels.[2] The structural requirements for its activity are precise, with the 14(S),15(R)-cis-epoxy group being critical for its potent relaxant effect in bovine coronary arteries.[3][13] The existence of distinct antagonists for 14,15-EET that do not block the effects of 11,12-EET suggests that these isomers may interact with different receptors or binding sites to initiate their effects.[1]

Diagram 1: Generalized Signaling Pathway for EET-Induced Vasodilation

EET_Signaling cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell AA Arachidonic Acid CYP CYP450 Epoxygenase AA->CYP EETs 11,12-EET 14,15-EET CYP->EETs EET_R Putative EET Receptor (GPCR) BKCa BKCa Channel EET_R->BKCa Gsα/PKA/PP2A (e.g., 11,12-EET) TRPV4 TRPV4 Channel TRPV4->BKCa Ca2+ sparks Hyperpol Hyperpolarization BKCa->Hyperpol K+ Efflux Ca_Channel L-type Ca2+ Channel Relax Vasodilation Ca_Channel->Relax Reduced Ca2+ Influx Hyperpol->Ca_Channel Inhibition EETs->EET_R EETs->TRPV4

Caption: Generalized signaling pathway for EET-induced vasodilation in VSMCs.

Quantitative Comparison: Potency and Efficacy

The vasodilatory potency (EC₅₀) of EETs varies dramatically depending on the specific isomer, its stereochemistry, the vascular bed, and the animal species. While both 11,12-EET and (14S,15R)-EET are potent, their relative effectiveness is context-dependent.

EicosanoidPotency (EC₅₀)Vessel TypeSpeciesKey Findings & Reference
(14S,15R)-EET 3 ± 1 pMCoronary MicrovesselsCanineDemonstrates extremely high potency in resistance vessels.[14]
11,12-EET ~1-100 pM rangeCoronary MicrovesselsCanineAll regioisomers are highly potent in microvessels.[4][6]
14,15-EET (racemic) ~1 µMBovine Coronary ArteriesBovinePotency is thousands-fold lower in larger conduit arteries.[3][13]
11,12-EET 52±4% relaxation at 5µMPorcine Coronary ArteriesPorcineLess efficacious than 14,15-EET in this specific vessel.[15]
14,15-EET 75±9% relaxation at 5µMPorcine Coronary ArteriesPorcineMore efficacious than 11,12-EET in this specific vessel.[15]
11,12-EET Active VasodilatorRat Renal ArteryRat14,15-EET is inactive in this vascular bed.[2]
14,15-EET InactiveRat Renal ArteryRatHighlights significant regioisomeric specificity.[2]

Key Insights from the Data:

  • Vessel Size Matters: EETs are substantially more potent in smaller resistance arterioles (pM range) compared to larger conduit arteries (µM range), underscoring their role in regulating peripheral resistance and blood flow.[3][4][6]

  • Regioisomer Specificity: The vasodilatory profile is highly dependent on the vascular bed. The finding that 11,12-EET relaxes the rat renal artery while 14,15-EET does not is a stark example of this specificity.[2]

  • Stereospecificity: For 14,15-EET, the (S,R) enantiomer is more potent than the (R,S) enantiomer, a critical consideration for therapeutic design.[3][13]

Experimental Protocol: Assessing Vasodilation via Wire Myography

To obtain the quantitative data presented above, wire myography is a standard ex vivo technique. It allows for the precise measurement of isometric tension in isolated small artery segments.

Causality Behind Experimental Choices:

  • Krebs-Henseleit Solution: This buffer is ionically balanced and gassed with 95% O₂/5% CO₂ to mimic physiological pH and oxygenation, ensuring vessel viability.

  • Normalization: Stretching the vessel to a standardized tension (e.g., 90% of L₁₀₀) ensures that data is comparable between experiments and vessels by placing each vessel at its optimal length for force generation.

  • Pre-constriction: Vasodilators can only be tested on vessels with existing tone. Thromboxane mimetics (U46619) or α-agonists (phenylephrine) are used to induce a stable, submaximal contraction against which relaxation can be measured.[16]

  • Endothelial Integrity Check: Acetylcholine (ACh) is used to confirm a functional endothelium. A robust relaxation to ACh indicates that EDHF, NO, and prostacyclin pathways are intact.

  • Endothelium-Independent Control: Sodium nitroprusside (SNP), an NO donor, is used to confirm that the VSMC contractile machinery is functional and can respond to a direct stimulus, isolating the effect to endothelial signaling.[17]

Diagram 2: Experimental Workflow for Wire Myography

Myography_Workflow cluster_prep Vessel Preparation cluster_exp Experimental Protocol cluster_analysis Data Analysis A1 Euthanize Animal & Excise Artery A2 Dissect Vessel into 2-3 mm Rings A1->A2 A3 Mount Rings on Myograph Wires A2->A3 B1 Equilibration in Krebs Buffer (37°C) A3->B1 B2 Normalization Procedure (Determine Optimal Tension) B1->B2 B3 Viability & Integrity Check (KCl, ACh, SNP) B2->B3 B4 Pre-constrict Vessel (e.g., U46619) B3->B4 B5 Cumulative Addition of EET Isomer (Dose-Response) B4->B5 C1 Measure % Relaxation from Pre-constricted Tone B5->C1 C2 Plot Dose-Response Curve C1->C2 C3 Calculate EC50 & Emax C2->C3

Caption: Standardized workflow for assessing vascular tone using wire myography.

Conclusion and Future Directions

The vasodilatory actions of (14S,15R)-EET and 11,12-EET, while both significant, are not interchangeable. Key differences in stereospecificity, signaling pathways, and vascular bed selectivity present critical considerations for cardiovascular research.

  • (14S,15R)-EET exhibits pronounced stereospecificity, with its high potency suggesting it as a promising template for the design of targeted therapeutics.

  • 11,12-EET operates through a complex signaling network that may involve PKA, PP2A, and TRPV4, offering multiple potential points for pharmacological intervention.

The stark differences in activity between vascular beds (e.g., renal vs. coronary arteries) highlight the necessity of selecting the appropriate regioisomer for study depending on the organ system of interest. Future research should focus on identifying the specific receptors for these EETs, which will undoubtedly accelerate the development of novel drugs for treating cardiovascular diseases such as hypertension and ischemia.

References

  • Lu, T., Hong, M., & Wang, R. (2007). Activation of rat mesenteric arterial K ATP channels by 11,12-epoxyeicosatrienoic acid.
  • Imig, J. D., et al. (2008). Afferent arteriolar dilation to 11, 12-EET analogs involves PP2A activity and Ca2+-activated K+ Channels. Microcirculation. [Link]

  • VanRollins, M., et al. (2001). EET homologs potently dilate coronary microvessels and activate BKCa channels. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Oltman, C. L., et al. (1998). Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids Are Potent Vasodilators in the Canine Coronary Microcirculation. Circulation Research. [Link]

  • Larsen, B. T., & Gutterman, D. D. (2011). Vascular Pharmacology of Epoxyeicosatrienoic Acids. Pharmacology & Therapeutics. [Link]

  • Weintraub, N. L., et al. (1997). Functional Implications of a Newly Characterized Pathway of 11,12-Epoxyeicosatrienoic Acid Metabolism in Arterial Smooth Muscle. Circulation Research. [Link]

  • Earley, S., et al. (2017). Endothelial TRPV4 channels and vasodilator reactivity. Microcirculation. [Link]

  • Fisslthaler, B., et al. (2015). The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Weintraub, N. L., et al. (1999). Potentiation of Endothelium-Dependent Relaxation by Epoxyeicosatrienoic Acids. Circulation Research. [Link]

  • Morin, C., et al. (2001). EETs relax airway smooth muscle via an EpDHF effect: BK Ca channel activation and hyperpolarization. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • Moran, M. M., et al. (2015). Role of endothelial TRPV4 channels in vascular actions of the endocannabinoid, 2-arachidonoylglycerol. British Journal of Pharmacology. [Link]

  • Earley, S., & Brayden, J. E. (2007). Epoxyeicosatrienoic Acids, TRP Channels, and Intracellular Ca2+ in the Vasculature. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Gauthier, K. M., et al. (2003). Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Archer, S. L., et al. (2003). Epoxyeicosatrienoic acids activate a high-conductance, Ca(2+)-dependent K + channel on pig coronary artery endothelial cells. British Journal of Pharmacology. [Link]

  • Oltman, C. L., et al. (1998). Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation. PubMed. [Link]

  • Neva, A., et al. (2016). Calcium- and voltage-gated BK channels in vascular smooth muscle. Pflügers Archiv - European Journal of Physiology. [Link]

  • Zhang, Y., et al. (2009). TRPV4-mediated endothelial Ca2+ influx and vasodilation in response to shear stress. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Saponara, S., et al. (2014). BKCa channels as physiological regulators: a focused review. Journal of Receptors and Signal Transduction. [Link]

  • Zhang, L., et al. (2021). Role of Transient Receptor Potential Vanilloid 4 in Vascular Function. Frontiers in Physiology. [Link]

  • VanRollins, M., et al. (2001). EET homologs potently dilate coronary microvessels and activate BK Ca channels. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Gauthier, K. M., et al. (2003). Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation. PubMed. [Link]

  • Gauthier, K. M., et al. (2002). 14,15-Epoxyeicosa-5(Z)-enoic Acid: A Selective Epoxyeicosatrienoic Acid Antagonist. Circulation Research. [Link]

  • Campbell, W. B., & Fleming, I. (2010). Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses. Pharmacological Reviews. [Link]

  • Hecker, M., et al. (2014). Measurement of Endothelium-Dependent Vasodilation in Mice—Brief Report. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Laniado-Schwartzman, M., et al. (2002). Evidence for a membrane site of action for 14,15-EET on expression of aromatase in vascular smooth muscle. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Harmath, V., et al. (2022). Epoxyeicosatrienoic Acid and Prostanoid Crosstalk at the Receptor and Intracellular Signaling Levels to Maintain Vascular Tone. International Journal of Molecular Sciences. [Link]

  • Campbell, W. B., et al. (1996). Identification of Epoxyeicosatrienoic Acids as Endothelium-Derived Hyperpolarizing Factors. Circulation Research. [Link]

  • Shimokawa, H., et al. (2016). Assessment of endothelium-independent vasodilation: From methodology to clinical perspectives. Journal of the American Heart Association. [Link]

  • Hecker, M., et al. (2014). Measurement of Endothelium-Dependent Vasodilation in Mice--Brief Report. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

Sources

Comparative

comparing GC-MS and LC-MS sensitivity for (14S,15R)-Eet(1-) detection

The quantification of (14S,15R)-Eet(1-) —the biologically active deprotonated anion of 14,15-epoxyeicosatrienoic acid (14,15-EET)—presents one of the most formidable challenges in lipidomics. As a critical cytochrome P45...

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Author: BenchChem Technical Support Team. Date: April 2026

The quantification of (14S,15R)-Eet(1-) —the biologically active deprotonated anion of 14,15-epoxyeicosatrienoic acid (14,15-EET)—presents one of the most formidable challenges in lipidomics. As a critical cytochrome P450 (CYP) metabolite of arachidonic acid, this eicosanoid acts as a potent endothelium-derived hyperpolarizing factor (EDHF). However, its low physiological abundance (often in the low pg/mL range) and the extreme thermal lability of its epoxide ring demand uncompromising analytical rigor.

As a Senior Application Scientist, I approach the selection of an analytical modality not merely as a choice of instrumentation, but as an exercise in physical chemistry. Below is an objective, mechanistic comparison of the two dominant platforms for (14S,15R)-Eet(1-) detection: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanistic Causality: The Physics of Sensitivity

The fundamental difference in sensitivity between GC-MS and LC-MS/MS for (14S,15R)-Eet(1-) stems from how each technique handles the molecule's carboxylate moiety and its fragile epoxide ring.

GC-NICI-MS: The Historical Benchmark and the Thermal Dilemma

Historically, GC coupled with Negative Ion Chemical Ionization (NICI) was the gold standard for eicosanoid detection1[1]. Because (14S,15R)-Eet(1-) is non-volatile, it must be neutralized and derivatized. The standard protocol involves reacting the carboxylate with pentafluorobenzyl (PFB) bromide to form a PFB ester2[2].

  • The Causality of Sensitivity: The highly electronegative fluorine atoms on the PFB moiety act as an exceptional "electron sink" during NICI, capturing thermal electrons with extreme efficiency. This pushes the theoretical limit of detection (LOD) into the low femtomole range.

  • The Causality of Signal Loss: GC requires vaporizing the sample at temperatures exceeding 250°C. The 14,15-epoxide ring is thermally labile. During vaporization, a significant fraction of the analyte undergoes epoxide ring opening or degradation, drastically reducing the effective sensitivity and requiring massive sample volumes to compensate.

LC-ESI-MS/MS: The Modern Gold Standard and the Matrix Challenge

LC-MS/MS utilizing Electrospray Ionization (ESI) operates at much lower temperatures, perfectly preserving the intact epoxide ring. The analyte is typically detected in its native anionic state, (14S,15R)-Eet(1-), using negative-mode ESI 3[3].

  • The Causality of Matrix Suppression: While thermal degradation is eliminated, negative-mode ESI suffers from severe matrix suppression. Endogenous salts and the acidic mobile phases required for reverse-phase chromatography suppress the ionization of the carboxylate anion, limiting sensitivity to ~0.38 ng/mL[3].

  • The Derivatization Solution: To overcome this, modern LC-MS/MS protocols employ charge-reversal derivatization. By reacting the carboxylic acid with AMPP (1-(4-Aminomethyl)phenyl)pyridine-1-ium chloride), the molecule is forced into a permanently positively charged state. This allows analysis in positive-mode ESI, dodging negative-mode matrix suppression and boosting sensitivity by up to 1500-fold4[4].

CYP450_Pathway AA Arachidonic Acid (Membrane Phospholipids) PLA2 Phospholipase A2 (Release) AA->PLA2 FreeAA Free Arachidonic Acid PLA2->FreeAA CYP Cytochrome P450 (Epoxygenases) FreeAA->CYP EET (14S,15R)-Eet(1-) (Epoxyeicosatrienoic Acid Anion) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET 14,15-DHET (Dihydroxyeicosatrienoic Acid) sEH->DHET

Caption: CYP450-mediated biosynthesis and degradation pathway of (14S,15R)-EET.

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of both platforms based on validated literature standards[1][3][4].

MetricGC-NICI-MS (PFB Derivatization)LC-ESI-MS/MS (Negative Mode)LC-ESI-MS/MS (AMPP Derivatization)
Primary Ionization Negative Ion Chemical IonizationElectrospray Ionization (ESI-)Electrospray Ionization (ESI+)
Analyte State Pentafluorobenzyl (PFB) EsterFree Carboxylate AnionAMPP-Amide Cation
Sensitivity (LOQ) ~1-5 pg/mL (Theoretical)~0.38 ng/mL~0.01 ng/mL
Thermal Degradation Risk High (Epoxide ring opening at >250°C)Negligible (Ambient/Low temp)Negligible (Ambient/Low temp)
Sample Prep Complexity High (Requires strictly anhydrous conditions)Low (Direct injection post-extraction)Moderate (Aqueous-compatible derivatization)
Matrix Suppression Low (High chromatographic resolution)High (Endogenous salts suppress ESI-)Low (Permanent positive charge overcomes suppression)

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, protocols must be designed as self-validating systems. The following methodologies detail the critical steps and the physical causality behind them.

Protocol A: High-Sensitivity LC-MS/MS Workflow (AMPP Derivatization)

This protocol is optimized for sub-nanogram detection in limited plasma volumes (100 µL)[4].

  • Antioxidant Quenching & Spiking: To 100 µL of plasma, immediately add 10 µL of 0.01 M Butylated hydroxytoluene (BHT) in methanol, followed by 5 ng of 14,15-EET-d11 internal standard.

    • Causality: Arachidonic acid auto-oxidizes ex vivo to form artifactual racemic EETs. BHT quenches free radical propagation, ensuring measured levels reflect true in vivo CYP450 activity.

  • Liquid-Liquid Extraction (LLE): Extract using 2 mL of ethyl acetate containing 0.1% acetic acid. Centrifuge at 4°C and dry the organic layer under inert nitrogen gas.

    • Causality: The acetic acid protonates the (14S,15R)-Eet(1-) anion into its neutral free acid form, forcing it to partition into the organic ethyl acetate layer.

  • Charge-Reversal Derivatization: Reconstitute the lipid film in 20 µL of DMF. Add 20 µL of AMPP reagent and 20 µL of EDAC (coupling agent). Incubate at 60°C for 30 minutes.

    • Causality: EDAC activates the carboxylate, allowing AMPP to form a stable amide bond. This tags the molecule with a permanent positive charge, bypassing the severe ion suppression typical of negative-mode ESI.

  • LC-MS/MS Analysis: Inject 10 µL onto a C18 UPLC column (e.g., Waters Acquity BEH). Monitor the specific Multiple Reaction Monitoring (MRM) transition for the AMPP-derivatized 14,15-EET.

  • Self-Validation Checkpoint: The system validates the run via the 14,15-EET-d11 internal standard. Because the deuterated standard shares identical extraction efficiency and ionization profiles as the endogenous analyte, any sample-to-sample variation is mathematically normalized. If the absolute peak area of the d11 standard falls below 30% of a neat solvent injection, the system flags the sample for severe matrix interference, invalidating the run to prevent false negatives.

Protocol B: GC-NICI-MS Workflow (PFB Esterification)

While largely superseded by LC-MS/MS, this protocol remains relevant for laboratories heavily invested in GC infrastructure[1][2].

  • Extraction & Spiking: Perform LLE identical to Protocol A, ensuring the inclusion of BHT and 14,15-EET-d11.

  • Strict Desiccation: Dry the extract under nitrogen, then place under vacuum desiccation for 30 minutes.

    • Causality: PFB derivatization is highly sensitive to moisture. Even trace water will hydrolyze the derivatizing agent, destroying the reaction yield.

  • PFB Esterification: Add 50 µL of 1% pentafluorobenzyl bromide (PFB-Br) in acetonitrile and 50 µL of N,N-diisopropylethylamine (DIPEA). Incubate at room temperature for 60 minutes.

  • GC-NICI-MS Analysis: Inject 1 µL in splitless mode. The injection port must be kept at the lowest possible temperature that still allows vaporization (~220°C) to minimize epoxide ring opening. Use methane as the reagent gas for NICI.

  • Self-Validation Checkpoint: Monitor the ratio of m/z 319 (endogenous) to m/z 327 (d8/d11 internal standard). If a massive tailing peak is observed, it indicates thermal degradation of the epoxide ring within the GC inlet, requiring immediate inlet liner replacement and recalibration.

Analytical_Workflow Sample Biological Sample (Plasma/Tissue) Extraction Liquid-Liquid Extraction + BHT (Antioxidant) Sample->Extraction Split Method Divergence Extraction->Split GC GC-NICI-MS Workflow Split->GC LC LC-MS/MS Workflow Split->LC GC_Deriv Derivatization: PFB Esterification GC->GC_Deriv GC_Anal Vaporization & NICI (Risk: Thermal Degradation) GC_Deriv->GC_Anal LC_Deriv Optional Derivatization: AMPP (Positive ESI) LC->LC_Deriv LC_Anal Soft Ionization (ESI) (Preserves Epoxide Ring) LC_Deriv->LC_Anal

Caption: Comparative analytical workflows for GC-MS and LC-MS/MS detection of EETs.

Conclusion

While GC-NICI-MS provided the foundational data for early eicosanoid biology, its utility for (14S,15R)-Eet(1-) is inherently limited by the thermal lability of the epoxide ring. Today, LC-ESI-MS/MS stands as the definitive analytical modality . When coupled with charge-reversal derivatization (such as AMPP), LC-MS/MS circumvents the ionization suppression of the native carboxylate anion, delivering unparalleled sensitivity, structural preservation, and high-throughput capabilities for modern drug development and lipidomic profiling.

References

  • Edpuganti, V., & Mehvar, R. (2014). UHPLC-MS/MS Analysis of Arachidonic Acid and 10 of Its Major Cytochrome P450 Metabolites as Free Acids in Rat Livers. Chapman University Digital Commons.3

  • A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma. National Institutes of Health (NIH).4

  • Identification of Arachidonate P-450 Metabolites in Human Platelet Phospholipids. American Heart Association Journals. 1

  • Molecular, Enzymatic, and Regulatory Characterization of Rat Kidney Cytochromes P450 4A2 and 4A3. American Chemical Society (ACS) Publications. 2

Sources

Validation

validation of (14S,15R)-Eet(1-) receptor binding assays in vivo

Validation of (14S,15R)-EET Receptor Binding Assays In Vivo: A Comprehensive Comparison Guide As a Senior Application Scientist in lipid pharmacology, one of the most persistent challenges I encounter is the in vivo vali...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of (14S,15R)-EET Receptor Binding Assays In Vivo: A Comprehensive Comparison Guide

As a Senior Application Scientist in lipid pharmacology, one of the most persistent challenges I encounter is the in vivo validation of (14S,15R)-epoxyeicosatrienoic acid (14,15-EET) receptor binding. 14,15-EET is an endogenous cytochrome P450 (CYP) epoxygenase metabolite of arachidonic acid that acts as a potent endothelium-derived hyperpolarizing factor (EDHF) [1].

Validating its receptor in vivo presents a dual challenge:

  • Metabolic Instability: Endogenous 14,15-EET is rapidly hydrolyzed by soluble epoxide hydrolase (sEH) into the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) [2].

  • The "Orphan" Target: While 14,15-EET activates a well-characterized Gαs-coupled signaling cascade, its high-affinity receptor remains an uncharacterized 47 kDa membrane protein, alongside low-affinity interactions with prostaglandin EP2 and GPR40 receptors [3].

This guide objectively compares the methodologies available for validating 14,15-EET receptor engagement, providing the experimental frameworks and causal logic necessary to design self-validating in vivo and ex vivo assay systems.

Comparative Analysis of Receptor Validation Methodologies

To circumvent the rapid degradation of 14,15-EET, researchers must choose between in vitro radioligand binding, ex vivo photoaffinity labeling, and in vivo functional assays using stable analogs. Table 1 compares the performance and physiological relevance of these alternatives.

Table 1: Comparison of 14,15-EET Receptor Assay Modalities

Assay ModalityPrimary Ligand / ToolReadoutSensitivity (Kd/Ki)Physiological RelevanceMetabolic Stability
In Vitro Radioligand Binding 20-125I-14,15-EE5ZE (Antagonist)Membrane radioactivityHigh (~1.1 nM)Low (Isolated membranes)Low (Requires sEH inhibitors)
Ex Vivo Photoaffinity Labeling 20-125I-14,15-EE8ZE-APSA47 kDa band on AutoradiographyHigh (~3.6 nM)Moderate (Bridges in vivo state)High (Covalent crosslinking)
In Vivo Functional Validation EET-A (Stable Analog) or TPPU (sEHi)Vasodilation, IPGTT, PKA signalingN/A (Functional EC50)High (Whole organism)High (EET-A resists sEH)

Causality Insight: Classical radioligand binding fails in whole-tissue in vivo models because the ligand-receptor off-rate is too fast to survive tissue homogenization, and endogenous sEH destroys the ligand. Therefore, Ex Vivo Photoaffinity Labeling and In Vivo Functional Validation are the superior alternatives for physiological studies [4, 5].

Mechanistic Grounding: The 14,15-EET Signaling Axis

To design a self-validating assay, you must understand the downstream effectors. 14,15-EET binds to its putative GPCR, activating Gαs. This stimulates adenylyl cyclase (AC), elevating cAMP, which activates Protein Kinase A (PKA). PKA subsequently phosphorylates and activates large-conductance calcium-activated potassium (BKCa) channels, leading to K+ efflux, membrane hyperpolarization, and vasodilation [1, 3].

Measuring downstream PKA or BKCa activation serves as a mandatory functional control for any binding assay.

Pathway EET (14S,15R)-EET Receptor Putative GPCR (47 kDa / EP2) EET->Receptor Binds (Kd ~1-10 nM) Gs Gαs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Elevation AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Activates BKCa BKCa Channel PKA->BKCa Phosphorylates Hyperpol Hyperpolarization BKCa->Hyperpol K+ Efflux Vaso Vasodilation Hyperpol->Vaso Relaxation

14,15-EET Gs-coupled signal transduction pathway leading to vasodilation.

Experimental Protocols

Protocol A: Ex Vivo Photoaffinity Labeling of the Putative 47 kDa Receptor

To capture the receptor state after an in vivo intervention, we utilize 20-125I-14,15-EE8ZE-APSA. The arylazido (APSA) group allows for UV-induced covalent crosslinking to the receptor, ensuring the ligand does not dissociate during membrane preparation [5].

Step-by-Step Methodology:

  • In Vivo Treatment: Administer the test compound (e.g., sEH inhibitor TPPU) or vehicle to the murine model for the desired duration.

  • Tissue Harvest: Euthanize the animal and rapidly isolate the target tissue (e.g., mesenteric arteries or U937 xenograft). Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors.

  • Membrane Isolation: Centrifuge homogenates at 100,000 × g for 60 minutes at 4°C. Resuspend the membrane pellet in binding buffer.

  • Ligand Incubation: Incubate 50 µg of membrane protein with 1 nM 20-125I-14,15-EE8ZE-APSA in the dark for 30 minutes at 4°C. Self-Validating Control: Include a parallel sample pre-incubated with 1 µM unlabeled 14,15-EET to measure non-specific binding.

  • UV Crosslinking: Expose the samples to UV light (254 nm) at a distance of 5 cm for 2 minutes on ice to induce photolysis of the azido group, covalently linking the ligand to the receptor.

  • Resolution & Detection: Solubilize membranes in Laemmli buffer, resolve via 10% SDS-PAGE, dry the gel, and expose to X-ray film for 24-48 hours. Quantify the specific 47 kDa band via densitometry.

Workflow InVivo In Vivo Treatment (EET-A or sEHi) Harvest Tissue Harvest & Membrane Prep InVivo->Harvest 1-4 Weeks Incubate Incubate with 20-125I-EE8ZE-APSA Harvest->Incubate 4°C, 30 min UV UV Crosslinking (Covalent Binding) Incubate->UV Photolysis SDS SDS-PAGE & Autoradiography UV->SDS Detect 47 kDa Band

Ex vivo photoaffinity labeling workflow for in vivo 14,15-EET receptor validation.

Protocol B: In Vivo Pharmacodynamic Validation Using Stable Analogs

Because endogenous 14,15-EET is rapidly metabolized, validating the physiological consequence of receptor binding in vivo requires a synthetic, water-soluble, sEH-resistant analog such as EET-A [6].

Step-by-Step Methodology:

  • Dosing Regimen: Administer EET-A (0.125 mg/mL) via drinking water to wild-type mice (yielding ~10 mg/kg/day) for 4 weeks.

  • Functional Readout (IPGTT): Fast mice for 5 hours. Inject 20% w/v glucose (2 g/kg body weight) intraperitoneally. Measure tail-vein blood glucose at 0, 15, 30, 45, 60, and 90 minutes. Receptor activation by EET-A will significantly improve glucose clearance compared to vehicle.

  • Signaling Validation: 15 minutes prior to sacrifice, inject insulin (5 U) via the inferior vena cava. Harvest liver and skeletal muscle.

  • Western Blotting: Probe tissue lysates for phosphorylated AKT and phosphorylated PKA substrates. An increase in phosphorylation confirms that the in vivo binding of EET-A successfully engaged the Gs/cAMP/PKA signaling axis.

References

  • Liu X, et al. "Functional screening for G protein-coupled receptor targets of 14,15-epoxyeicosatrienoic acid." Prostaglandins & Other Lipid Mediators. [Link]

  • "Epoxyeicosatrienoic acid." Wikipedia. [Link]

  • Arnold WR, et al. "The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor." ACS Chemical Biology. [Link]

  • Yang W, et al. "20-125Iodo-14,15-Epoxyeicosa-5(Z)-enoic Acid: a High-Affinity Radioligand Used to Characterize the Epoxyeicosatrienoic Acid Antagonist Binding Site." Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Chen Y, et al. "20-Iodo-14,15-Epoxyeicosa-8Z-enoyl-3-azidophenylsulfonamide: Photoaffinity Labeling of a 14,15-Epoxyeicosatrienoic Acid Receptor." Biochemistry. [Link]

  • Wang A, et al. "EET Analog Treatment Improves Insulin Signaling in a Genetic Mouse Model of Insulin Resistance." Diabetes. [Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of (14S,15R)-Eet(1-): Personal Protective Equipment and Disposal

As a Senior Application Scientist, this guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals working with (14S,15R)-Eet(1-). This document moves beyond a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals working with (14S,15R)-Eet(1-). This document moves beyond a simple checklist, offering a deep dive into the rationale behind each safety measure, ensuring a culture of safety and scientific integrity in your laboratory.

Core Principles of Safe Handling

The primary principle when handling any novel or biologically active compound is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion. A thorough risk assessment should always be conducted before beginning any new experimental protocol.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure to (14S,15R)-Eet(1-). The following table outlines the recommended PPE, with detailed explanations for each selection.

PPE ComponentSpecificationsRationale for Use
Eye Protection Chemical splash gogglesRequired for protection against liquid splashes and chemical vapors.[3] (14S,15R)-Eet(1-) is often dissolved in organic solvents, which can cause serious eye damage upon contact.[4]
Hand Protection Disposable nitrile glovesProvides a barrier against incidental skin contact.[3] Given that many EETs are biologically active, preventing dermal absorption is crucial. Double gloving is recommended for enhanced protection.
Body Protection Laboratory coatA standard cotton/poly blend lab coat is sufficient to protect skin and personal clothing from minor spills and contamination.[5][6]
Respiratory Protection Not generally required for small quantitiesWhen handling small, non-volatile quantities in a well-ventilated area, respiratory protection is typically not necessary. However, if there is a risk of generating aerosols or working with larger quantities, a risk assessment should be performed to determine if a respirator is needed.
Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, put on the second pair over the first.

  • Eye Protection: Put on chemical splash goggles.

Doffing Sequence (to be performed in a designated area):

  • Gloves (Outer Pair if double-gloving): Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in the appropriate waste container.

  • Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it. Fold the coat with the contaminated side inward and store it in a designated area for laundering or disposal.

  • Eye Protection: Remove goggles by handling the strap, not the front.

  • Gloves (Inner Pair): Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of (14S,15R)-Eet(1-) is essential for maintaining a safe laboratory environment.

Operational Plan: A Workflow for Safety

The following diagram illustrates a safe workflow for handling (14S,15R)-Eet(1-).

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area don_ppe Don Appropriate PPE gather_materials Gather All Necessary Materials weigh_handle Weigh/Handle in Ventilated Area gather_materials->weigh_handle perform_experiment Perform Experiment weigh_handle->perform_experiment decontaminate Decontaminate Work Surfaces perform_experiment->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A logical workflow for the safe handling of (14S,15R)-Eet(1-).

Disposal Plan: Responsible Waste Management

Proper disposal of (14S,15R)-Eet(1-) and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Procedures:

Waste TypeDisposal ContainerDisposal Method
Unused (14S,15R)-Eet(1-) Labeled, sealed chemical waste containerDispose of as chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not pour down the drain.[7]
Contaminated Gloves, Pipette Tips, etc. Labeled solid chemical waste containerCollect in a designated, sealed container and dispose of through your institution's EHS office.
Contaminated Solvents Labeled liquid chemical waste containerCollect in a compatible, sealed container and dispose of through your institution's EHS office.

Spill Response:

In the event of a spill, immediately alert others in the area. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as chemical waste. For larger spills, evacuate the area and contact your institution's EHS office.[8]

Conclusion: Fostering a Culture of Safety

By understanding the rationale behind these safety protocols, researchers can move beyond rote compliance and cultivate a proactive safety culture. The principles outlined in this guide for handling (14S,15R)-Eet(1-) are rooted in established laboratory safety practices and are designed to be a foundational resource for your work with this and other biologically active compounds. Always consult your institution's specific safety guidelines and do not hesitate to seek guidance from your EHS department.

References

  • TCI Chemicals. (2023, March 4).
  • Cayman Chemical. (2023, February 13).
  • Cayman Chemical. (n.d.). 14S(15R)-EET methyl ester (CAS Number: 110901-52-5).
  • Taylor & Francis. (n.d.). Synthesis of 14,15-EET from Arachidonic Acid Using Urea–Hydrogen Peroxide as the Oxidant.
  • Neta Scientific. (n.d.). 28631-10 | Cayman 14s(15r)-Eet.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 14,15-EET (4)
  • BioHippo. (n.d.). 14S(15R)-EET methyl ester.
  • Cayman Chemical. (n.d.). 14S(15R)-EET (CAS 105304-92-5).
  • Wikipedia. (n.d.).
  • Sigma-Aldrich. (2025, September 24).
  • BenchChem. (n.d.).
  • Environmental Health and Safety. (n.d.).
  • Circulation Research. (2002, April 11). 14,15-Epoxyeicosa-5(Z)-enoic Acid.
  • Cayman Chemical. (2022, March 31). Eicosapentaenoic Acid.
  • Office of Research. (n.d.). Personal Protection Equipment (PPE)
  • Merck Millipore. (n.d.).
  • UC Merced Environmental Health & Safety. (n.d.). Choosing The Correct PPE.
  • Dainichi Chemical Industry Co., Ltd. (2000, February 1).
  • FUJIFILM Wako Chemicals. (n.d.).
  • The Ohio State University Department of Chemistry and Biochemistry. (n.d.). Personal Protective Equipment Policy.
  • World Health Organization. (n.d.). Personal protective equipment (PPE).
  • GL Sciences Inc. (2014, September 24).
  • Asahi Kasei Corporation. (2020, August 1).
  • Unil Pro. (2025, September 18). What are the safety precautions when handling acids?
  • PubMed. (2000, October 15). Mechanism and signal transduction of 14 (R), 15 (S)-epoxyeicosatrienoic acid (14,15-EET) binding in guinea pig monocytes.
  • MedchemExpress.com. (n.d.). EET (14R(15S)-EpETrE) | Arachidonic acid Metabolite.
  • FUJIFILM Wako. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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